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  • Product: Ipratropium Bromide impurity F
  • CAS: 17812-46-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ipratropium Bromide Impurity F: Physicochemical Characterization and Analytical Control

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ipratropium Bromide Impurity F, a critical process-related impurity in the synthesis of t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ipratropium Bromide Impurity F, a critical process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Ipratropium Bromide. A thorough understanding and precise control of this impurity are paramount to ensure the safety, efficacy, and regulatory compliance of the final drug product. This document delves into the fundamental physicochemical properties of Impurity F, including its molecular weight and exact mass, and presents a detailed, field-proven analytical methodology for its accurate identification and quantification. The guide is structured to provide not only procedural steps but also the scientific rationale behind the analytical choices, empowering researchers and quality control professionals in their drug development and manufacturing endeavors.

Introduction: The Imperative of Impurity Profiling in Ipratropium Bromide

Ipratropium Bromide is a quaternary ammonium derivative of atropine and a widely prescribed short-acting muscarinic antagonist for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][][3] Its therapeutic action is achieved by blocking muscarinic receptors in the bronchial smooth musculature, leading to bronchodilation.[1] The synthesis and storage of Ipratropium Bromide can lead to the formation of various impurities, which may include starting materials, by-products, intermediates, and degradation products.[4]

Regulatory bodies such as the International Council for Harmonisation (ICH) and the European Pharmacopoeia (EP) have established stringent guidelines for the control of impurities in new drug substances.[5][6][7][8] These guidelines necessitate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds.[9] Therefore, a comprehensive impurity profile is a critical component of the drug development process, ensuring the quality and safety of the API.[4]

Ipratropium Bromide Impurity F, also known as Apo-ipratropium bromide, is a specified impurity in the European Pharmacopoeia monograph for Ipratropium Bromide.[10][11] As a process-related impurity, its presence and concentration must be carefully monitored and controlled during the manufacturing process.

Physicochemical Characterization of Ipratropium Bromide Impurity F

Accurate characterization of any impurity is the foundational step for developing a robust analytical control strategy. The key physicochemical parameters for Ipratropium Bromide Impurity F are its molecular weight and exact mass, which are crucial for its identification by mass spectrometry.

Molecular Structure and Formula

Ipratropium Bromide Impurity F is structurally similar to the active ingredient, differing in the presence of a double bond in the tropic acid moiety. Its chemical name is (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide.[11]

The molecular formula of Ipratropium Bromide Impurity F is C20H28BrNO2 .

Molecular Weight and Exact Mass

The molecular weight and exact mass are fundamental properties used in various analytical techniques. It is crucial to distinguish between these two values:

  • Molecular Weight (Average Mass): This is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the value typically used in stoichiometric calculations.

  • Exact Mass (Monoisotopic Mass): This is calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis.[12]

The quantitative data for Ipratropium Bromide Impurity F are summarized in the table below:

ParameterValueSource(s)
Molecular Formula C20H28BrNO2Multiple chemical suppliers
Molecular Weight 394.35 g/mol Multiple chemical suppliers
Exact Mass of Cation (C20H28NO2+) 314.2069 g/mol Calculated
Molecular Weight of Cation 314.44 g/mol [11]
Molecular Weight of Bromide Ion 79.90 g/mol Standard atomic weight

Note: The exact mass of the cation was calculated using the masses of the most abundant isotopes: C (12.000000), H (1.007825), N (14.003074), and O (15.994915).

Analytical Control Strategy for Ipratropium Bromide Impurity F

A robust analytical method is essential for the accurate quantification of Impurity F to ensure that it remains below the established regulatory limits. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted technique for the analysis of Ipratropium Bromide and its related substances due to its high resolution, sensitivity, and specificity.[13][14][15][16]

Rationale for Method Selection

The choice of an RP-HPLC method is predicated on the physicochemical properties of Ipratropium Bromide and its impurities. As quaternary ammonium compounds, they are polar and water-soluble. An RP-HPLC system with a C8 or C18 stationary phase and an aqueous-organic mobile phase provides excellent separation of these compounds. The use of a buffered mobile phase is critical to ensure consistent retention times and peak shapes by controlling the ionization state of any acidic or basic functional groups. A UV detector is suitable for quantification as both Ipratropium Bromide and Impurity F contain a chromophore (the phenyl group) that absorbs in the UV region.[13][15]

Experimental Protocol: RP-HPLC for the Quantification of Impurity F

This protocol provides a detailed, step-by-step methodology for the determination of Ipratropium Bromide Impurity F. This method is based on established principles for the analysis of Ipratropium Bromide and its impurities and is designed to be compliant with ICH validation guidelines.[14][15][16]

3.2.1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Ipratropium Bromide Reference Standard (CRS)

  • Ipratropium Bromide Impurity F Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

3.2.2. Chromatographic Conditions

ParameterCondition
Column C8 or C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.025 M Potassium dihydrogen phosphate, pH adjusted to 3.5 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 20 µL

3.2.3. Preparation of Solutions

  • Diluent: Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Ipratropium Bromide Impurity F reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

  • Test Solution: Accurately weigh and dissolve approximately 25 mg of the Ipratropium Bromide API in the diluent and dilute to 25.0 mL in a volumetric flask. This yields a concentration of approximately 1 mg/mL.

3.2.4. System Suitability

Before sample analysis, inject the standard solution and ensure that the system suitability parameters are met. This typically includes parameters like theoretical plates, tailing factor, and reproducibility of injections (RSD%).

3.2.5. Analysis and Calculation

Inject the test solution into the chromatograph and record the chromatogram. Identify the peak corresponding to Impurity F based on its retention time relative to the standard. The concentration of Impurity F in the sample can be calculated using the external standard method:

Impurity F (%) = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100

Where:

  • Area_Imp_Sample is the peak area of Impurity F in the test solution.

  • Area_Imp_Std is the peak area of Impurity F in the standard solution.

  • Conc_Std is the concentration of the Impurity F standard solution.

  • Conc_Sample is the concentration of the Ipratropium Bromide test solution.

Method Validation

The analytical method described above must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of Impurity F in a blank and a placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spiking the sample with known amounts of the impurity standard.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the characterization and control of Ipratropium Bromide Impurity F.

Ipratropium_Impurity_F_Workflow node_intro Introduction to Ipratropium Bromide and Impurity Profiling node_physchem Physicochemical Characterization of Impurity F node_intro->node_physchem Necessitates node_data Molecular Formula Molecular Weight Exact Mass node_physchem->node_data Determines node_analytical Analytical Control Strategy node_physchem->node_analytical Informs node_method RP-HPLC Method Development and Validation node_analytical->node_method Leads to node_protocol Detailed Experimental Protocol node_method->node_protocol Defines node_validation Method Validation (ICH Q2) node_method->node_validation Requires node_conclusion Conclusion: Ensuring API Quality node_protocol->node_conclusion Enables node_validation->node_conclusion Ensures

Caption: Workflow for the Characterization and Control of Ipratropium Bromide Impurity F.

Conclusion

The effective control of impurities is a non-negotiable aspect of pharmaceutical development and manufacturing. This technical guide has provided a detailed examination of Ipratropium Bromide Impurity F, from its fundamental physicochemical properties to a robust and reliable analytical method for its quantification. By implementing a well-validated RP-HPLC method, as outlined in this guide, pharmaceutical scientists and quality control professionals can ensure the consistent quality and safety of Ipratropium Bromide API, thereby meeting stringent regulatory requirements and safeguarding patient health. The principles and methodologies described herein serve as a valuable resource for those involved in the development, manufacturing, and quality assurance of Ipratropium Bromide.

References

  • ICH. (2006). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • SynThink. (2026). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • SynThink. Ipratropium Bromide EP Impurities & USP Related Compounds. SynThink. [Link]

  • Allied Academies. (2021). Method development and validation of Ipratropium bromide by HPLC. Allied Academies. [Link]

  • ResearchGate. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD FOR IPRATROPIUM BROMIDE BY USING RP-HPLC. ResearchGate. [Link]

  • European Pharmacopoeia. Ipratropium bromide. Ph. Eur. Monograph 0333.
  • PubMed. (2010). Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution. PubMed. [Link]

  • International Journal of Pharmaceutical Research and Communications. (2026). development and validation of stability indicating method for ipratropium bromide by using rp-hplc. IJPRC. [Link]

  • Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. Scientific Instrument Services. [Link]

  • BioChemCalc. Exact Mass Calculator. BioChemCalc. [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. EDQM. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2013). RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IPRATROPIUM BROMIDE AND LEVOSALBUTAMOL IN PHARMACEUTICAL METERED DOSE INHALERS. IJRPC. [Link]

  • Michigan State University. Masses. MSU Chemistry. [Link]

  • St. Olaf College. Exact mass calculater. St. Olaf College. [Link]

  • University of Missouri. (2026). Calculating Exact Masses. University of Missouri Mass Spectrometry Facility. [Link]

  • precisionFDA. APO-IPRATROPIUM. precisionFDA. [Link]

  • Wikipedia. Ipratropium bromide. Wikipedia. [Link]

  • Patsnap. (2024). What is the mechanism of Ipratropium Bromide?. Patsnap. [Link]

  • Google Patents. Synthesis method of ipratropium bromide.

Sources

Exploratory

The Genesis of a Troublesome Analog: A Technical Guide to the Formation of Ipratropium Bromide Impurity F

For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the formation mechanism of Ipratropium Bromide Impurity F, a critical process-related impu...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the formation mechanism of Ipratropium Bromide Impurity F, a critical process-related impurity and potential degradant in the manufacturing of Ipratropium Bromide. As a Senior Application Scientist, this document is structured to deliver not just a description of the impurity, but a causal understanding of its genesis, grounded in established chemical principles and supported by verifiable analytical data.

Introduction: The Significance of Impurity Profiling in Ipratropium Bromide

Ipratropium Bromide is a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma, functioning as a short-acting muscarinic antagonist.[1] Its therapeutic efficacy and safety are intrinsically linked to its purity. The presence of impurities, even in minute quantities, can impact the drug's stability, bioavailability, and potentially introduce unforeseen toxicological risks.[1] Impurity F, in particular, represents a recurring challenge in the synthesis and storage of Ipratropium Bromide. A thorough understanding of its formation is paramount for the development of robust manufacturing processes and stable formulations.

Unmasking Impurity F: Structure and Nomenclature

Ipratropium Bromide Impurity F is chemically identified as (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane Bromide . It is also commonly referred to by its synonyms, Apo-ipratropium bromide and Ipratropium atropic analog .[2][3][4]

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ipratropium Bromide (1R,3r,5S,8r)-3-[(2RS)-3-Hydroxy-2-phenylpropanoyl]oxy-8-methyl-8-(1-methylethyl)-8-azoniabicyclo[3.2.1]octane Bromide22254-24-6C₂₀H₃₀BrNO₃412.37
Impurity F (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane Bromide60018-35-1C₂₀H₂₈BrNO₂394.35

The key structural difference, as the name "Apo-ipratropium" suggests, is the loss of a water molecule from the tropic acid moiety of the Ipratropium Bromide structure. This results in the formation of a double bond, converting the 3-hydroxy-2-phenylpropanoyl group into a 2-phenylpropenoyl group.

The Core Mechanism: Dehydration of the Tropic Acid Moiety

The formation of Ipratropium Bromide Impurity F is primarily attributed to a dehydration (elimination) reaction involving the tropic acid portion of the Ipratropium Bromide molecule. This reaction can occur under specific conditions, both during the synthesis of the active pharmaceutical ingredient (API) and as a degradation pathway during storage.

The hydroxyl group at the β-position relative to the carbonyl group of the ester is susceptible to elimination, particularly when subjected to acidic or basic conditions, or elevated temperatures.

Acid-Catalyzed Dehydration

Under acidic conditions, the hydroxyl group on the tropic acid moiety can be protonated, forming a good leaving group (water). A subsequent deprotonation of the adjacent carbon atom leads to the formation of a double bond, yielding Impurity F.

Ipratropium Ipratropium Bromide Protonated_Ipratropium Protonated Intermediate Ipratropium->Protonated_Ipratropium + H⁺ Impurity_F Impurity F Protonated_Ipratropium->Impurity_F - H₂O H2O H₂O Impurity_F->Impurity_F H_plus H⁺ H_plus_out H⁺

Figure 1: Acid-Catalyzed Dehydration Pathway

Base-Catalyzed Dehydration

In the presence of a base, a proton is abstracted from the carbon alpha to the phenyl group. The resulting carbanion then facilitates the elimination of the hydroxyl group, forming the double bond characteristic of Impurity F.

Ipratropium Ipratropium Bromide Carbanion Carbanion Intermediate Ipratropium->Carbanion + OH⁻ Impurity_F Impurity F Carbanion->Impurity_F - OH⁻ H2O H₂O OH_minus OH⁻

Figure 2: Base-Catalyzed Dehydration Pathway

Formation During Synthesis vs. Degradation

Impurity F can be introduced into the final drug product through two primary routes: as a process-related impurity or as a degradation product .

Process-Related Impurity

The synthesis of Ipratropium Bromide often involves the esterification of N-isopropylnortropine with a derivative of tropic acid.[5][6] If the tropic acid starting material or an intermediate is exposed to harsh acidic or thermal conditions, it can dehydrate to form atropic acid or its derivatives. The subsequent esterification with N-isopropylnortropine would then directly produce Impurity F.

Tropic_Acid Tropic Acid Atropic_Acid Atropic Acid (Dehydrated Precursor) Tropic_Acid->Atropic_Acid Dehydration (Heat, Acid) Ipratropium Ipratropium Bromide Tropic_Acid->Ipratropium Esterification Impurity_F Impurity F Atropic_Acid->Impurity_F Esterification N_Isopropylnortropine N-Isopropylnortropine

Figure 3: Synthetic Pathway to Impurity F

Degradation Product

Forced degradation studies have demonstrated that Ipratropium Bromide can degrade to form various impurities under stress conditions such as acid and base hydrolysis, oxidation, and thermal stress.[7][8][9] The formation of Impurity F as a degradant is a significant concern for the long-term stability of both the drug substance and formulated products. The dehydration mechanism described in Section 3 is the primary pathway for this degradation.

Experimental Protocols for Stress Testing

To investigate the formation of Impurity F as a degradation product, forced degradation studies are essential. The following are exemplary protocols based on established methodologies.[7][9]

Acid-Induced Degradation
  • Preparation of Stock Solution: Accurately weigh and dissolve Ipratropium Bromide in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL).

  • Acid Treatment: To a portion of the stock solution, add an equal volume of 1N hydrochloric acid.

  • Incubation: Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 1N sodium hydroxide.

  • Analysis: Dilute the solution to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Base-Induced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of Ipratropium Bromide as described in 5.1.1.

  • Base Treatment: To a portion of the stock solution, add an equal volume of 0.1N sodium hydroxide.

  • Incubation: Keep the solution at room temperature for a specified period (e.g., 8 hours), monitoring the degradation.

  • Neutralization: Neutralize the solution with an equivalent amount of 0.1N hydrochloric acid.

  • Analysis: Analyze the resulting solution by a validated stability-indicating HPLC method.

Thermal Degradation
  • Solid State: Place a known quantity of solid Ipratropium Bromide in a controlled temperature and humidity chamber (e.g., 80°C) for an extended period.

  • Solution State: Reflux a solution of Ipratropium Bromide in a suitable solvent at an elevated temperature.

  • Analysis: Periodically withdraw samples, dissolve (if solid), and analyze by a validated stability-indicating HPLC method.

Analytical Detection and Characterization

A robust, stability-indicating analytical method is crucial for the detection and quantification of Impurity F. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique.[5][10]

Typical HPLC Parameters:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 30°C

For structural confirmation, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the isolated impurity.

Control Strategies

Minimizing the formation of Impurity F requires a multi-faceted approach:

  • Raw Material Control: Strict quality control of tropic acid and its derivatives to ensure they are free from atropic acid.

  • Process Optimization: Careful control of temperature, pH, and reaction times during the synthesis of Ipratropium Bromide to avoid conditions that favor dehydration.

  • Formulation Development: For liquid formulations, maintaining the pH in a range where the drug is most stable (typically acidic pH) can inhibit degradation.[8]

  • Storage Conditions: Storing the drug substance and drug product under controlled temperature and humidity conditions as per ICH guidelines.

Conclusion

Ipratropium Bromide Impurity F (Apo-ipratropium bromide) is a significant impurity that arises from the dehydration of the tropic acid moiety of the parent molecule. Its formation can occur both during synthesis and as a result of degradation. A thorough understanding of the underlying chemical mechanisms, coupled with robust analytical methods and stringent process controls, is essential for ensuring the quality, safety, and efficacy of Ipratropium Bromide products.

References

  • Epichem. (n.d.). Ipratropium bromide Impurity F | CAS 60018-35-1 Reference Standard.
  • Rasheed, A., & Ahmed, O. (2017). Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Ipratropium Bromide Respules Formulation. International Journal of Applied Pharmaceutical Sciences and Research, 2(3), 55-63.
  • European Patent Office. (n.d.). EP0673240B1 - Stabilized medicinal aerosol solution formulations.
  • Li, J., Li, G., Zhao, L., Wang, H., & Sun, C. (2021). Simultaneous Analysis of Ipratropium Bromide and its Related Substances Using HPLC. Current Pharmaceutical Analysis, 17(2), 293-300.
  • SynThink. (n.d.). Ipratropium Bromide EP Impurities & USP Related Compounds.
  • PubChem. (n.d.). Ipratropium impurity F.
  • Google Patents. (n.d.).
  • Allied Academies. (n.d.).
  • Gpatindia. (2020, March 30). IPRATROPIUM BROMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Google Patents. (n.d.).
  • ResearchGate. (2017).
  • Wikipedia. (n.d.).
  • SynThink. (n.d.). 60018-35-1 Ipratropium EP Impurity F - Reference Standard.
  • ResearchGate. (n.d.).
  • BOC Sciences. (n.d.).
  • Pharmaffiliates. (n.d.).
  • SynZeal. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (2020, November 3).
  • ChemicalBook. (n.d.). IpratropiuM BroMide IMpurity F (Mixture of DiastereoMers) CAS#: 17812-46-3.

Sources

Foundational

Mechanistic Profiling and Analytical Control of Ipratropium Bromide Degradation: A Deep Dive into Impurity F (Apo-Ipratropium)

Executive Summary Ipratropium Bromide is a potent short-acting muscarinic antagonist (SAMA) widely formulated as a bronchodilator for the management of Chronic Obstructive Pulmonary Disease (COPD) and asthma. Ensuring th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ipratropium Bromide is a potent short-acting muscarinic antagonist (SAMA) widely formulated as a bronchodilator for the management of Chronic Obstructive Pulmonary Disease (COPD) and asthma. Ensuring the chemical stability of its formulations is a critical regulatory mandate. Among its degradation products, Impurity F (pharmacopeially designated as the Ipratropium atropic analog or Apo-ipratropium) represents a primary stability liability.

Unlike process-related impurities that can be purged during Active Pharmaceutical Ingredient (API) synthesis, Impurity F is a degradant formed continuously over the product's shelf-life under specific environmental stressors[1]. Because Impurity F lacks the required anticholinergic activity, its accumulation directly correlates with a loss of therapeutic efficacy [2]. This whitepaper deconstructs the molecular causality of this degradation pathway and provides field-proven, self-validating analytical workflows for its isolation and quantification.

Molecular Architecture and Mechanistic Causality

To control an impurity, one must first understand the thermodynamic drivers of its formation. Ipratropium Bromide contains a tropic acid ester moiety (3-hydroxy-2-phenylpropanoic acid). The degradation into Impurity F is fundamentally a dehydration reaction that converts this tropic acid ester into an atropic acid ester (2-phenylacrylic acid).

The E1cB Dehydration Pathway

The causality behind this specific degradation lies in the microenvironment of the tropic acid moiety. The α -proton (located on C2) is flanked by an electron-withdrawing carbonyl group and a phenyl ring, rendering it unusually acidic.

  • Initiation (Deprotonation): Under alkaline conditions or elevated thermal stress, hydroxide ions (or other basic excipients in the formulation) abstract this α -proton.

  • Intermediate Formation: This abstraction yields a resonance-stabilized enolate intermediate.

  • Elimination: The β -hydroxyl group on C3 is subsequently expelled as a leaving group.

  • Thermodynamic Driving Force: The expulsion is thermodynamically driven by the formation of an α,β -unsaturated alkene. The newly formed double bond creates a highly stable, extended π -conjugation system with the adjacent phenyl ring and carbonyl group.

This classic E1cB (Elimination Unimolecular conjugate Base) mechanism is identical to the well-documented degradation of atropine into apoatropine [3].

Pathway IB Ipratropium Bromide (Tropic Acid Ester) m/z 332.2 Stress Alkaline pH / Thermal Stress (OH⁻ Attack) IB->Stress Initiates Enolate Enolate Intermediate (Deprotonation at α-carbon) Stress->Enolate E1cB Mechanism Dehydration Dehydration (-H₂O) Enolate->Dehydration β-elimination ImpF Impurity F (Apo-ipratropium) (Atropic Acid Ester) m/z 314.2 Dehydration->ImpF Conjugation Driven

Caption: Chemical degradation pathway of Ipratropium Bromide into Impurity F via E1cB dehydration.

Physicochemical and Analytical Parameters

Understanding the structural shift from a β -hydroxy ester to an α,β -unsaturated ester is crucial for designing chromatographic separation strategies. The loss of the hydroxyl group renders Impurity F significantly more hydrophobic than the parent API.

Table 1: Comparative Analytical Parameters

ParameterIpratropium Bromide (API)Impurity F (Apo-ipratropium)
CAS Number 22254-24-617812-46-3 / 60018-35-1
Molecular Formula C₂₀H₃₀BrNO₃C₂₀H₂₈BrNO₂
Monoisotopic Mass (Cation) 332.22 m/z314.21 m/z
Pharmacopeial Designation USP / EP APIEP Impurity F / USP Atropic Analog
Key Structural Motif Tropic acid ester ( β -hydroxy)Atropic acid ester ( α,β -unsaturated)
Relative Polarity High (Due to -OH group)Low (Hydrophobic alkene)

Experimental Workflows: Forced Degradation and Isolation

To validate analytical methods, laboratories must routinely synthesize Impurity F in situ via forced degradation. The following protocol is designed as a self-validating system , ensuring that the observed degradation is mechanistically sound and not an artifact of sample handling.

Protocol 1: Base-Catalyzed Forced Degradation
  • Causality: Acidic stress primarily drives ester hydrolysis (yielding tropic acid and tropine derivatives). To selectively synthesize Impurity F, alkaline conditions are utilized to force the E1cB dehydration pathway [4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of Ipratropium Bromide API in 10 mL of 0.1 M NaOH (aqueous). Rationale: The molar excess of hydroxide acts as the catalytic base required for α -proton abstraction.

  • Thermal Stress: Incubate the solution in a sealed amber glass vial at 60°C for 24 hours. Rationale: Thermal energy overcomes the activation barrier for the expulsion of the poor hydroxyl leaving group. The amber vial prevents confounding photolytic degradation.

  • Quenching (Self-Validation Step): Neutralize the reaction by adding an exact equimolar amount of 0.1 M HCl until the pH reaches 7.0. Rationale: Quenching halts the E1cB mechanism, locking the degradation profile. Validation Control: A parallel control sample (API in LC-MS grade water at 4°C) must be analyzed alongside the stressed sample to confirm that Impurity F formation is strictly stress-induced.

  • Extraction: Perform liquid-liquid extraction using Dichloromethane (DCM). Rationale: The organic layer will selectively enrich the hydrophobic Impurity F, leaving unreacted API and highly polar hydrolytic by-products in the aqueous phase.

Workflow Prep 1. Sample Prep API in 0.1M NaOH Stress 2. Thermal Stress 60°C for 24h Prep->Stress Neutral 3. Neutralization Quench with 0.1M HCl Stress->Neutral HPLC 4. LC Separation C18, Gradient Elution Neutral->HPLC MS 5. MS/MS Detection ESI+, m/z 314.2 HPLC->MS

Caption: Step-by-step forced degradation and LC-MS/MS analytical workflow for Impurity F.

Analytical Quantification Strategies (HPLC-MS/MS)

Because Impurity F must be controlled at thresholds often below 0.1% w/w under ICH Q3B(R2) guidelines, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical modality.

Protocol 2: LC-MS/MS Method Parameters
  • Causality: The loss of the hydroxyl group in Impurity F increases its retention factor ( k′ ) on reversed-phase stationary phases. It will predictably elute after the parent Ipratropium Bromide peak.

Step-by-Step Methodology:

  • Column Selection: Utilize a sub-2 µm C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm). Rationale: The highly hydrophobic stationary phase maximizes the resolution between the tropic and atropic esters.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid ensures the quaternary ammonium nitrogen remains fully ionized, preventing secondary interactions with column silanols (tailing) and enhancing ionization efficiency in the mass spectrometer.

  • Gradient Elution: Program a linear gradient from 5% B to 60% B over 10 minutes. Rationale: The gradient ensures the polar API elutes early, while the stronger organic composition effectively sweeps the hydrophobic Impurity F from the column[5].

  • MS/MS Detection (ESI+):

    • Operate the mass spectrometer in Electrospray Ionization positive mode.

    • Set Multiple Reaction Monitoring (MRM) transitions:

      • Ipratropium Bromide: m/z 332.2 m/z 166.1

      • Impurity F: m/z 314.2 m/z 124.1

    • Rationale: The 18 Da difference in the precursor ions (332.2 vs 314.2) provides absolute mass-selective discrimination, ensuring that even if chromatographic co-elution occurs, the quantification of Impurity F remains interference-free.

Regulatory Implications and Quality Control

The presence of Impurity F is not merely a compliance metric; it is a direct indicator of formulation integrity. According to the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), the limit for Impurity F is strictly regulated. Exceeding these limits indicates that the formulation's buffering system has failed, allowing the pH to drift into ranges that catalyze E1cB dehydration. Robust impurity profiling, utilizing the mechanistic and analytical frameworks outlined above, ensures that SAMA therapies remain safe, potent, and therapeutically reliable from synthesis to patient administration.

References

  • EvitaChem Product Data: Ipratropium Bromide impurity F (EVT-1478829) Synthesis and Classification. EvitaChem. 1

  • BenchChem Application Notes: What's in the atropine bottle? Degradation products and loss of anticholinergic activity. Myopia Profile / BenchChem.2

  • BenchChem Application Notes: Application Notes and Protocols for Apoatropine Hydrochloride: Degradation Pathways. BenchChem. 3

  • SynThink Chemicals: Ipratropium Bromide EP Impurities & USP Related Compounds. SynThink. 4

  • DrugFuture Pharmacopeial Database: Ipratropium Bromide Chromatographic Procedures and Impurity Limits. DrugFuture. 5

Sources

Foundational

A Deep Dive into the Structural Elucidation of Ipratropium Bromide Impurity F by NMR Spectroscopy

Abstract The structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount to drug safety and efficacy. This technical guide provides an in-depth exploration of the structural elucidation of I...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount to drug safety and efficacy. This technical guide provides an in-depth exploration of the structural elucidation of Ipratropium Bromide Impurity F, a specified impurity in the European Pharmacopoeia. Leveraging a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques, this paper details a systematic and scientifically rigorous approach to unravel the molecular architecture of this impurity. We will dissect the rationale behind experimental design, from one-dimensional proton and carbon-13 NMR to sophisticated two-dimensional correlation experiments, culminating in the unambiguous assignment of the impurity's structure. This guide is intended for researchers, scientists, and professionals in drug development and quality control who are tasked with the critical responsibility of impurity profiling and characterization.

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development

Ipratropium Bromide is a widely prescribed bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] As with any synthetically derived pharmaceutical compound, the manufacturing process can give rise to impurities.[4] These impurities, which can include starting materials, by-products, intermediates, and degradation products, must be diligently identified and quantified to ensure the safety and quality of the final drug product.[4][5]

Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[6][7] The ICH Q3A(R2) guideline, for instance, sets thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[5][6][7] The structural elucidation of any impurity present at a level greater than the identification threshold is a regulatory necessity.

Ipratropium Bromide Impurity F is a specified impurity in the European Pharmacopoeia, necessitating its monitoring in the bulk drug substance.[8][9] Understanding its precise chemical structure is not only a regulatory requirement but also provides valuable insights into potential degradation pathways and allows for the development of robust analytical methods for its control.

The Analytical Challenge: Isolating and Characterizing the Unknown

The first step in the structural elucidation of any impurity is typically its isolation from the bulk API. This is often achieved through preparative chromatography. Once a sufficient quantity of the isolated impurity is obtained, a battery of analytical techniques can be employed for its characterization. While mass spectrometry provides crucial information about the molecular weight and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of a molecule's covalent structure and stereochemistry.[10][11] NMR is a powerful tool for identifying unknown impurities in pharmaceutical products, offering detailed insights into the bonding of molecules, their configuration, and atomic integration.[10]

The NMR-Driven Workflow for Structural Elucidation

The structural elucidation of Ipratropium Bromide Impurity F was approached through a systematic, multi-step NMR analysis. This workflow is designed to build the molecular structure piece by piece, starting with basic one-dimensional experiments and progressing to more complex two-dimensional techniques that reveal through-bond and through-space correlations.

Figure 1: A generalized workflow for NMR-based structural elucidation.

One-Dimensional NMR: The Foundational Data

3.1.1. ¹H NMR Spectroscopy

The proton (¹H) NMR spectrum provides the initial and most abundant source of structural information. It reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (proportional to the number of protons), and their splitting patterns (J-coupling), which provide information about neighboring protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated Ipratropium Bromide Impurity F in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

3.1.2. ¹³C and DEPT NMR Spectroscopy

The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are then used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Experimental Protocol: ¹³C and DEPT NMR

  • Sample Preparation: The same sample used for ¹H NMR can be utilized.

  • Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled ¹³C experiment and the respective DEPT pulse sequences.

    • Spectral Width: Typically 0 to 220 ppm.

    • Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.

Two-Dimensional NMR: Connecting the Pieces

While 1D NMR provides a list of the molecular "parts," 2D NMR experiments reveal how these parts are connected.[12][13]

3.2.1. COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton spin systems and the assembly of molecular fragments.[12][14]

Experimental Protocol: COSY

  • Acquisition: A standard COSY pulse sequence is used.

  • Processing: The 2D data is processed to generate a symmetrical spectrum where the 1D ¹H NMR spectrum lies along the diagonal.

3.2.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond ¹H-¹³C correlation).[12] This powerful experiment allows for the unambiguous assignment of the ¹³C signals based on the more dispersed and easily assigned ¹H signals. Edited HSQC experiments can also differentiate between CH/CH₃ and CH₂ groups by the phase of the cross-peaks.[12]

Experimental Protocol: HSQC

  • Acquisition: A standard HSQC pulse sequence is employed.

  • Processing: The resulting 2D spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.

3.2.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably one of the most crucial for elucidating the structure of an unknown compound.[12][15] It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). These long-range correlations are instrumental in connecting the molecular fragments identified from the COSY data and in placing quaternary carbons within the molecular framework.[12]

Experimental Protocol: HMBC

  • Acquisition: An HMBC pulse sequence is used, typically optimized for a long-range coupling constant of around 8 Hz.

  • Processing: The 2D spectrum displays ¹H-¹³C correlations over multiple bonds.

Data Interpretation and Structure Elucidation of Ipratropium Bromide Impurity F

The systematic analysis of the 1D and 2D NMR data allows for the piecing together of the structure of Ipratropium Bromide Impurity F. The chemical name for Ipratropium Bromide Impurity F is (3-endo, 8-syn)-8-methyl-8-(1-methylethyl)-3-((1-oxo-2-phenyl-2-propen-1-yl)oxy)-8-azoniabicyclo[3.2.1]octane bromide.[8] Its molecular formula is C₂₀H₂₈BrNO₂ with a molecular weight of 394.36 g/mol .[1][8]

Figure 2: Chemical structure of Ipratropium Bromide Impurity F.

Table 1: Key NMR Data Summary for Ipratropium Bromide Impurity F

Fragment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
Tropic Acid Moiety
Phenyl Ring~7.2-7.5~128-135Protons to quaternary C
Vinylic Protons~5.5, ~6.0~125, ~140Protons to carbonyl C
Carbonyl Carbon-~165
Tropane Moiety
N-CH₃~3.0~40
N-CH(CH₃)₂~1.3 (d), ~3.5 (sept)~18, ~55
Bridgehead Protons~3.2~60
Ester-linked CH~5.1~65

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

Step-by-Step Elucidation:

  • ¹H and ¹³C/DEPT Analysis: The number of proton and carbon signals is counted, and the carbon types (CH₃, CH₂, CH, C) are determined. This provides the molecular formula's carbon and proton count.

  • COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks. For Impurity F, this would show the connectivity within the tropane ring and the isopropyl group.

  • HSQC Analysis: Each proton is directly correlated to its attached carbon, allowing for the assignment of the carbon signals.

  • HMBC Analysis: This is the key step for connecting the fragments. Key correlations would include:

    • The proton on the ester-linked carbon of the tropane ring to the carbonyl carbon of the tropic acid moiety.

    • The vinylic protons of the tropic acid moiety to the phenyl ring carbons and the carbonyl carbon.

    • The N-methyl and N-isopropyl protons to the carbons of the tropane ring.

Figure 3: Logical diagram illustrating the assembly of the final structure from fragments using key HMBC correlations.

Conclusion: Ensuring Pharmaceutical Quality Through Structural Clarity

The structural elucidation of pharmaceutical impurities is a cornerstone of modern drug development and quality control. This technical guide has demonstrated the power and systematic application of NMR spectroscopy in the unambiguous identification of Ipratropium Bromide Impurity F. By employing a logical workflow of 1D and 2D NMR experiments, it is possible to piece together the complete molecular structure with a high degree of confidence. This detailed structural knowledge is essential for meeting regulatory requirements, understanding potential degradation pathways, and ultimately ensuring the safety and efficacy of Ipratropium Bromide for patients.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • PubMed. (n.d.). Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements. [Link]

  • National Institutes of Health. (2026). The Evolving Landscape of NMR Structural Elucidation. [Link]

  • SynThink. (n.d.). Ipratropium Bromide EP Impurities & USP Related Compounds. [Link]

  • OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • Element. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy in Pharmaceutical Analysis. [Link]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Pharmaffiliates. (n.d.). Ipratropium Bromide-impurities. [Link]

  • European Pharmacopoeia. (n.d.). Ipratropium bromide. [Link]

  • ResearchGate. (n.d.). 74- Ipratropium Bromide, Drug metabolism and pharmacokinetics. [Link]

  • INTERNATIONAL JOURNAL OF APPLIED PHARMACEUTICAL SCIENCES AND RESEARCH. (2017). Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estim. [Link]

  • Axios Research. (n.d.). Ipratropium Bromide EP Impurity F - CAS - 17812-46-3. [Link]

  • National Institutes of Health. (n.d.). Ipratropium impurity F. [Link]

  • Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Veeprho. (n.d.). Ipratropium EP Impurity F (Bromide Salt) | CAS 60018-35-1. [Link]

  • Semantic Scholar. (2017). Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Ipratropium Bromide Respules Formulation. [Link]

  • U.S. Food and Drug Administration. (n.d.). 75313 Ipratropium Bromide Chemistry Review. [Link]

  • ResearchGate. (2023). Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Ipratropium Bromide Respules Formulation. [Link]

  • Veeprho. (n.d.). Ipratropium EP Impurity F | CAS 17812-46-3. [Link]

  • ResearchGate. (n.d.). The 1 H-NMR spectrum of ipratropium bromide in D 2 O. [Link]

Sources

Exploratory

Pharmacological activity and receptor binding of Ipratropium Bromide impurity F

An In-Depth Technical Guide to the Pharmacological Activity and Receptor Binding of Ipratropium Bromide Impurity F Executive Summary Ipratropium bromide is a quaternary ammonium compound and a short-acting muscarinic ant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Activity and Receptor Binding of Ipratropium Bromide Impurity F

Executive Summary

Ipratropium bromide is a quaternary ammonium compound and a short-acting muscarinic antagonist (SAMA) widely utilized as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma. During its synthesis, formulation, and shelf-life storage, various related substances and degradation products emerge. Among the most critical of these is Ipratropium Bromide Impurity F (also known as apo-ipratropium bromide)[1]. This whitepaper provides an authoritative analysis of the structural genesis, pharmacological activity, receptor binding kinetics, and analytical quantification workflows for Impurity F, designed for drug development professionals and analytical scientists.

Chemical Genesis and Structural Identity

Ipratropium bromide features a tropic acid ester moiety linked to a tropane core. Impurity F is the direct dehydration product of the parent active pharmaceutical ingredient (API).

  • Chemical Name: (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide[1].

  • Mechanism of Formation: The formation of Impurity F is driven by the acid- or base-catalyzed elimination of a water molecule from the 3-hydroxy-2-phenylpropanoate (tropic acid) group. This dehydration yields an atropic acid ester (2-phenylpropenoate), characterized by a rigid, planar terminal alkene[1].

  • Causality in Degradation: The hydroxyl group on the tropic acid side chain is susceptible to elimination under thermal stress or extreme pH conditions during forced degradation studies. The resulting conjugated system in the apo-derivative is thermodynamically stable, making it a persistent impurity in aqueous respule formulations[2].

Pharmacological Activity: Muscarinic Receptor Antagonism

Like its parent compound, Impurity F acts as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist[3]. The pharmacological activity of tropane alkaloids and their synthetic quaternary derivatives relies heavily on the spatial orientation of the basic nitrogen and the esterified side chain.

  • Pharmacophore Retention: Impurity F retains the N-isopropyl-N-methyl quaternary ammonium tropane core. This permanent cationic center is essential for anchoring the molecule to the conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of muscarinic receptors (M1–M5).

  • Steric Alterations: The transition from a flexible hydroxymethyl group in ipratropium to a rigid planar double bond (acrylate) in Impurity F restricts the conformational freedom of the molecule. While it still effectively competes with acetylcholine, the planar geometry slightly alters the thermodynamics of the binding event, impacting the dissociation half-life from the M3 receptor subtype responsible for airway smooth muscle contraction.

Receptor Binding Kinetics and Signaling Pathway

To understand the systemic impact of Impurity F, it is necessary to map its interference with the M3 muscarinic signaling cascade. M3 receptors are Gq-protein coupled receptors (GPCRs). When acetylcholine binds, it triggers a conformational change that activates Phospholipase C (PLC), leading to the cleavage of PIP2 into Inositol Trisphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers calcium release from the endoplasmic reticulum, causing bronchoconstriction. Impurity F competitively blocks this entire cascade[3].

M3_Pathway ACh Acetylcholine (Endogenous Agonist) M3 M3 Muscarinic Receptor (GPCR) ACh->M3 Activates ImpF Impurity F / Ipratropium (Competitive Antagonist) ImpF->M3 Steric Blockade Relaxation Bronchodilation (Therapeutic / Off-Target Effect) ImpF->Relaxation Prevents Contraction Gq Gq Protein Alpha Subunit M3->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Release Contraction Bronchial Smooth Muscle Contraction Ca2->Contraction MLCK Activation

Caption: Competitive antagonism of the M3 Muscarinic Receptor pathway by Ipratropium Impurity F.

Data Presentation: Comparative Profiling

The following table synthesizes the physicochemical and pharmacological distinctions between the parent API and Impurity F.

ParameterIpratropium BromideImpurity F (Apo-ipratropium)
Molecular Formula C20H30BrNO3C20H28BrNO2[1]
Cation Mass (m/z) 332.4 Da314.4 Da[1]
Ester Side Chain Tropic acid (3-hydroxy-2-phenylpropanoate)Atropic acid (2-phenylpropenoate)
Mechanism of Action Non-selective mAChR AntagonistNon-selective mAChR Antagonist[3]
Origin Active Pharmaceutical IngredientProcess impurity / Dehydration degradant[2]
Pharmacopoeial Limit N/ATypically ≤ 0.1% - 0.5% (EP/USP)

Experimental Methodologies

To ensure scientific integrity, the evaluation of Impurity F requires self-validating experimental systems. Below are two field-proven protocols: one for evaluating receptor binding affinity and another for trace-level analytical quantification.

Protocol 1: Radioreceptor Assay (RRA) for Binding Affinity

This protocol utilizes competitive radioligand binding to determine the affinity ( Ki​ ) of Impurity F for muscarinic receptors[4].

  • Causality of Design: Using [3H] -N-methylscopolamine ( [3H] -NMS) provides a highly specific, high-affinity baseline. Because [3H] -NMS and Impurity F compete for the exact same orthosteric site, the displacement curve directly correlates to Impurity F's binding affinity.

  • Step 1: Membrane Preparation: Homogenize rat cerebral cortex or calf brain in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in the same buffer to a final protein concentration of 1 mg/mL[4].

  • Step 2: Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -NMS (final concentration ~0.2 nM), and 50 µL of varying concentrations of Impurity F ( 10−11 to 10−5 M).

  • Step 3: Non-Specific Binding Control: Include wells containing 10 µM atropine sulfate to define non-specific binding (self-validation step).

  • Step 4: Separation: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Step 5: Quantification: Wash filters three times with ice-cold buffer. Extract the filters into scintillation vials, add liquid scintillation cocktail, and measure radioactivity (CPM). Calculate IC50​ using non-linear regression, and derive Ki​ using the Cheng-Prusoff equation.

Protocol 2: Stability-Indicating LC-MS/MS Quantification

Due to the structural similarity between Ipratropium and Impurity F, baseline resolution is critical during stability testing of inhalation respules[2].

  • Step 1: Forced Degradation (Sample Prep): Subject Ipratropium bromide samples to thermal (80°C), acidic (0.1 N HCl), and alkaline (0.1 N NaOH) stress for 24 hours to intentionally generate Impurity F[2]. Neutralize the samples and dilute with the mobile phase.

  • Step 2: Chromatographic Separation: Inject 10 µL onto a C18 UHPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile). The gradient ensures the more hydrophobic Impurity F (lacking the hydroxyl group) elutes later than the parent API.

  • Step 3: Mass Spectrometry (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Step 4: MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions. For Ipratropium, monitor m/z 332.4 product ions. For Impurity F, monitor the precursor cation at m/z 314.4 product ions[1][2].

Analytical_Workflow Sample Sample Preparation (Ipratropium Respules) Stress Forced Degradation (Acid/Base/Thermal Stress) Sample->Stress Stability Testing Chrom UHPLC Separation (C18, Gradient Elution) Sample->Chrom Direct QC Injection Stress->Chrom Injection (10 µL) Ion Electrospray Ionization (ESI+ Mode) Chrom->Ion Eluent Transfer MS Tandem Mass Spec (MRM Mode) Ion->MS Ion Generation Data Quantification of Impurity F (m/z 314.4) MS->Data Peak Integration

Caption: Stability-indicating LC-MS/MS analytical workflow for the quantification of Impurity F.

Conclusion & Regulatory Implications

Ipratropium Bromide Impurity F is not merely a synthetic byproduct; it is a pharmacologically active degradant that retains muscarinic antagonism[3]. Because it is formed via the thermodynamically favored dehydration of the tropic acid moiety, stringent control of manufacturing parameters and formulation pH is mandatory[2]. Employing robust, self-validating analytical workflows like LC-MS/MS and functional radioreceptor assays ensures that Impurity F remains strictly within pharmacopoeial limits, thereby guaranteeing the safety and efficacy of the final inhalation product.

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Foundational

Ipratropium Bromide Impurity F (Apo-Ipratropium): Toxicological Profiling, Safety Data, and Analytical Methodologies

Executive Summary Ipratropium Bromide is a highly effective short-acting muscarinic antagonist (SAMA) utilized globally for the management of chronic obstructive pulmonary disease (COPD) and asthma[1]. However, the struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ipratropium Bromide is a highly effective short-acting muscarinic antagonist (SAMA) utilized globally for the management of chronic obstructive pulmonary disease (COPD) and asthma[1]. However, the structural integrity of the active pharmaceutical ingredient (API) is susceptible to degradation during synthesis, formulation, and extended storage. Among its degradation products, Ipratropium Bromide Impurity F (commonly known as apo-ipratropium) represents a critical quality attribute due to its altered pharmacodynamic profile and heightened toxicity potential[1],[2]. This whitepaper provides an in-depth technical analysis of Impurity F, detailing its structural biology, toxicological causality, safety data sheet (SDS) specifications, and a self-validating analytical protocol for its quantification.

Chemical Identity and Structural Dynamics

Impurity F is a structurally characterized, process-related compound and degradation product of Ipratropium Bromide[1].

  • Chemical Name: (1R,3r,5S,8r)-8-methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide[3],[4].

  • CAS Numbers: 17812-46-3 (mixture of stereoisomers) / 60018-35-1 (specific bromide salt)[5],[6].

  • Molecular Formula: C₂₀H₂₈BrNO₂[5].

  • Molecular Weight: 394.35 g/mol (including bromide counterion)[5].

Mechanism of Formation: The parent drug, Ipratropium Bromide, contains a tropic acid ester moiety. Under conditions of thermal stress, prolonged moisture exposure, or extreme pH shifts, the molecule undergoes a dehydration reaction[1]. This loss of a water molecule converts the tropic acid ester into an atropic acid ester, yielding Impurity F.

Degradation Ipra Ipratropium Bromide (Tropic Acid Ester) Stress Thermal / Acidic Stress (Dehydration Reaction) Ipra->Stress H2O Loss ImpF Impurity F (Apo-Ipratropium) Stress->ImpF Atropic Acid Esterification Tox Enhanced Peripheral Toxicity (Michael Acceptor Formation) ImpF->Tox Covalent Protein Binding

Fig 1. Degradation pathway of Ipratropium Bromide to Impurity F and resulting toxicological shift.

Toxicological Profile and Pharmacodynamics

The structural shift from a tropic acid ester to an atropic acid ester is not merely a cosmetic chemical change; it fundamentally alters the molecule's toxicological profile.

The Causality of Enhanced Toxicity: The dehydration reaction introduces an α,β-unsaturated carbonyl group into the structure[3]. In related tropane alkaloids, such as the conversion of atropine to apoatropine, this exact structural modification results in an approximate 20-fold increase in acute toxicity in rodent models[2]. The underlying mechanism for this heightened toxicity is the creation of a Michael acceptor . The unsaturated atropic acid ester acts as an electrophile, allowing the molecule to covalently bind to nucleophilic residues (such as thiol groups in cysteine) on cellular proteins. This irreversible binding leads to off-target cellular toxicity and disrupts normal receptor kinetics[2].

Clinical Implications: While the quaternary ammonium structure of apo-ipratropium restricts its ability to cross the blood-brain barrier (thereby minimizing central nervous system delirium), systemic exposure can elicit severe peripheral anticholinergic toxidromes[7],[2]. Symptoms of overexposure include severe tachycardia, mydriasis (pupillary dilation), xerostomia (dry mouth), and paralytic ileus[7],[2]. Because of this amplified toxicity profile, regulatory agencies (FDA, EMA) strictly mandate that Impurity F be qualified and controlled, typically to a threshold of ≤0.1% to 0.2% in commercial inhalation formulations[8].

Safety Data Sheet (SDS) Specifications

Handling Impurity F requires stringent safety protocols due to its potent anticholinergic properties and acute toxicity. The table below synthesizes the core SDS parameters required for laboratory and industrial handling[9],[10],[11].

Table 1: Physicochemical and GHS Hazard Summary for Impurity F
ParameterSpecification / Classification
Physical State Solid (Crystalline powder)
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)[9]
Acute Toxicity (Inhalation) Category 4 (Harmful if inhaled)[9]
Eye Damage / Irritation Category 2A (Causes serious eye irritation)[9],[10]
Target Organ Toxicity Specific Target Organ Toxicity - Repeated Exposure (Category 1)
Personal Protective Equipment (PPE) NIOSH-approved respirator, chemical-resistant gloves, safety goggles, lab coat[10],[11].
Incompatibilities Strong oxidizing agents[10].
Extinguishing Media Water fog, alcohol foam, dry chemical, carbon dioxide (CO₂)[10],[11].

Self-Validating Analytical Protocol for Impurity F Quantification

To ensure regulatory compliance, the quantification of Impurity F must be highly precise. The following step-by-step LC-MS/MS methodology is designed as a self-validating system . By incorporating internal standards and real-time system suitability checks, the protocol continuously proves its own validity, eliminating the risk of undetected matrix suppression or chromatographic drift[1],[12].

Step-by-Step Methodology

Step 1: Preparation of the Self-Validating Matrix

  • Action: Weigh 10.0 mg of the Ipratropium Bromide API and dissolve in 10 mL of the sample solvent (Water:Acetonitrile 50:50 v/v). Spike the sample with 50 ng/mL of Ipratropium-d3 (Isotopically Labeled Internal Standard).

  • Causality: The inclusion of the deuterated internal standard validates the extraction and ionization process. Because Ipratropium-d3 co-elutes with the analytes and experiences the exact same matrix effects, any suppression in the MS source is automatically mathematically corrected, ensuring absolute quantitative accuracy.

Step 2: System Suitability Testing (SST)

  • Action: Inject a resolution standard mixture containing Ipratropium Bromide, Impurity A (Ipratropium Bromide USP Related Compound A)[13], and Impurity F.

  • Causality: The protocol is only valid if the SST demonstrates a chromatographic resolution ( Rs​ ) > 1.5 between the parent drug and Impurity F. This proves that the column chemistry is intact and that no isobaric interference or peak tailing will artificially inflate the Impurity F integration area.

Step 3: Chromatographic Separation

  • Action: Utilize a sub-2-micron C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: The addition of 0.1% Formic Acid is critical. It maintains the quaternary amine of Impurity F in a fully ionized state and suppresses the ionization of residual free silanols on the silica stationary phase. This prevents secondary cation-exchange interactions that cause severe peak broadening and loss of sensitivity.

Step 4: Mass Spectrometric Detection (MRM)

  • Action: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the apo-ipratropium cation ( m/z 314.4 target product ion)[3].

  • Causality: MRM acts as a dual-mass filter. By selecting only the intact precursor ion in Q1 and a specific structural fragment in Q3, the system effectively blinds itself to the massive excess of the parent API, allowing for the reliable quantification of Impurity F down to trace levels (≤0.05%).

Workflow Prep Sample Prep + Internal Standard SST System Suitability (Resolution > 1.5) Prep->SST LCMS LC-MS/MS (MRM Mode) SST->LCMS Quant Data Validation (Recovery 95-105%) LCMS->Quant

Fig 2. Self-validating LC-MS/MS analytical workflow for the quantification of Impurity F.

References[1] Ipratropium Bromide EP Impurities & USP Related Compounds - SynThink. Available at: Link[13] Ipratropium EP Impurity A | 58005-18-8 - SynZeal. Available at: Link[5] Ipratropium Bromide Impurity F | CAS No. 17812-46-3 - Clearsynth. Available at: Link[6] Ipratropium Bromide - Impurity F (Bromide Salt) - Pharmaffiliates. Available at: Link[12] Ipratropium Bromide EP Impurity F - CAS 17812-46-3 - Axios Research. Available at: Link[3] APO-IPRATROPIUM - precisionFDA. Available at: Link[4] CAS No : 60018-35-1 | Ipratropium Bromide - Impurity F - Pharmaffiliates. Available at: Link[7] Apo-Ipratropium Toxicity - NPS MedicineWise. Available at: Link[9] Safety Data Sheet - Version 5.0 - LGC Standards. Available at: Link[10] Ipratropium Bromide Manufacturers, with SDS - Muby Chemicals. Available at: Link[11] Scientific Documentation - I1178, Ipratropium Bromide, USP - Spectrum Pharmacy Products. Available at: Link[8] 208294Orig1s000 - accessdata.fda.gov. Available at: Link[2] Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives - PMC. Available at: Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification Protocol for Ipratropium Bromide Impurity F

Mechanistic Background & Analytical Rationale Ipratropium Bromide is a widely prescribed anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma. During manufactur...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Background & Analytical Rationale

Ipratropium Bromide is a widely prescribed anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma. During manufacturing and prolonged storage, the active pharmaceutical ingredient (API) is susceptible to thermal and acid-catalyzed degradation. The primary degradation pathway involves the dehydration of the hydroxymethyl group on the tropic acid moiety, yielding Impurity F (Apo-Ipratropium; CAS No. 17812-46-3)[1][2].

Chemically identified as (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane Bromide, Impurity F features a 2-phenylpropenoyl group in place of the original 3-hydroxy-2-phenylpropanoyl group[1]. Because regulatory agencies (e.g., ICH Q3B guidelines) mandate strict monitoring of degradation products in inhalation aerosols and respules[3][4], highly sensitive and specific quantification methods are required.

The Analytical Challenge: Causality Behind the Method

Quantifying Impurity F alongside Ipratropium presents unique chromatographic challenges:

  • Permanent Cationic State : Both the API and Impurity F possess a permanently charged quaternary nitrogen (8-azoniabicyclo[3.2.1]octane core). On traditional reversed-phase C18 columns, these highly polar cations exhibit poor retention and severe peak tailing due to secondary interactions with residual surface silanols.

  • Mixed-Mode Chromatography : To overcome this, our protocol utilizes a mixed-mode Strong Cation Exchange (SCX) and C18 column[5]. The SCX moiety provides primary retention via electrostatic interactions with the quaternary amine, while the C18 moiety offers orthogonal reversed-phase retention for the hydrophobic phenyl ring.

  • Ionization Efficiency : The pre-formed cationic nature of these molecules results in exceptional ionization efficiency in Positive Electrospray Ionization (ESI+) mode, bypassing the need for source protonation and yielding intense [M]+ precursor ions[3].

Visual Workflow: Degradation & Quantification

G API Ipratropium API (m/z 332.2) Stress Thermal/Acid Stress (-H2O) API->Stress ImpF Impurity F (m/z 314.2) Stress->ImpF Prep Sample Prep (Mild Extraction) ImpF->Prep LC SCX/C18 LC (Mixed-Mode) Prep->LC MS ESI+ MRM Detection LC->MS

Figure 1: Workflow of Ipratropium dehydration to Impurity F and LC-MS/MS quantification.

Materials and Reagents

  • Reference Standards : Ipratropium Bromide API, Impurity F Reference Standard (>99% purity)[2], and Ipratropium-d3 (Internal Standard).

  • Solvents (LC-MS Grade) : Methanol, Acetonitrile, Ultrapure Water (18.2 MΩ·cm).

  • Modifiers : Ammonium Formate, Formic Acid (FA).

  • Consumables : 0.22 µm PTFE syringe filters. (Note: PTFE is strictly required. Nylon filters contain unreacted carboxylate groups that irreversibly bind quaternary amines, drastically reducing recovery).

Step-by-Step Experimental Protocol

Sample Preparation (Self-Validating Extraction)

To prevent artifactual dehydration of the API during extraction, mild conditions must be maintained.

  • Diluent Preparation : Prepare a diluent of Methanol/Water (50:50, v/v) containing 0.1% FA. The acidic environment stabilizes the analytes without inducing thermal dehydration at room temperature.

  • Extraction : Transfer an accurately measured volume of the respule or aerosol solution (equivalent to ~500 µg of Ipratropium) into a 10 mL volumetric flask.

  • Internal Standard (IS) Addition : Add 50 µL of Ipratropium-d3 working solution (100 ng/mL). Causality: The isotopic IS corrects for matrix-induced ion suppression in the ESI source and compensates for volumetric losses during filtration, ensuring a self-validating quantitative system.

  • Dilution & Filtration : Make up to volume with the diluent. Vortex for 30 seconds. Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial, discarding the first 1 mL of filtrate.

LC-MS/MS Chromatographic Conditions

Separation is achieved using an SCX/C18 mixed-mode column (e.g., Shiseido Capcell Pak CR, 150 × 2.0 mm, 5 µm)[5].

Mobile Phase A : Water containing 20 mM ammonium formate and 0.1% FA. Mobile Phase B : Methanol containing 0.1% FA. Causality: Ammonium formate acts as a volatile buffer for ESI stability and provides counter-ions that modulate the strong cation exchange interactions, preventing peak tailing[5].

Table 1: Chromatographic Gradient Parameters

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)
0.00.38515
1.00.38515
4.00.31090
6.00.31090
6.10.38515
8.00.38515
Mass Spectrometry (MRM) Parameters

The mass spectrometer is operated in Positive ESI mode using Multiple Reaction Monitoring (MRM). The precursor ion for Impurity F ( [M]+ at m/z 314.2) fragments to yield a stable tropane derivative product ion at m/z 166.1[3].

Table 2: MS/MS MRM Transitions and Collision Energy

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Ipratropium 332.2166.16035
Impurity F 314.2166.16035
Ipratropium-d3 (IS) 335.2169.16035

System Suitability and Method Validation

To ensure the trustworthiness of the analytical data, the method must be validated according to ICH Q2(R1) guidelines. A System Suitability Test (SST) must be performed before every batch: the signal-to-noise (S/N) ratio of Impurity F at the Limit of Quantification (LOQ) must be ≥ 10, and retention time drift must be ≤ 2%.

Table 3: Method Validation Summary (Expected Metrics)

Validation ParameterIpratropium BromideImpurity F (Apo-Ipratropium)ICH Acceptance Criteria
Linearity Range 1.0 – 1000 ng/mL0.5 – 500 ng/mL R2≥0.995
Limit of Detection (LOD) 0.2 ng/mL0.1 ng/mLS/N 3
Limit of Quantification (LOQ) 1.0 ng/mL0.5 ng/mLS/N 10, RSD 20%
Intra-day Precision RSD < 4.5%RSD < 5.2%RSD 15%
Inter-day Precision RSD < 6.1%RSD < 6.8%RSD 15%
Mean Extraction Recovery 98.5%97.2%85% – 115%

References

  • APO-IPRATROPIUM - precisionFDA: Names and Synonyms . U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Simultaneous determination of ipratropium and salbutamol in rat plasma by LC-MS/MS and its application to a pharmacokinetic study . PubMed (NIH). Available at:[Link]

  • Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Ipratropium Bromide Respules Formulation . ResearchGate. Available at:[Link]

  • Forced degradation and impurity profiling . Dphen1. Available at:[Link]

Sources

Application

Application Note: Advanced Sample Preparation and Analytical Workflows for Ipratropium Bromide Impurity F (Apo-Ipratropium)

Introduction & Mechanistic Background Ipratropium bromide is a quaternary ammonium muscarinic antagonist widely utilized as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Ipratropium bromide is a quaternary ammonium muscarinic antagonist widely utilized as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma[1]. In pharmaceutical quality control, the rigorous monitoring of process-related impurities and degradation products is a critical regulatory requirement to ensure the safety and efficacy of the Active Pharmaceutical Ingredient (API) and its formulated dosage forms.

Among the compendial impurities, Impurity F (commonly known as apo-ipratropium bromide) requires specialized analytical attention. Chemically identified as (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide (CAS: 17812-46-3 or 60018-35-1 for the bromide salt)[2][3], Impurity F is formed via the dehydration of the tropic acid moiety of ipratropium. The loss of a water molecule converts the hydroxylated ester into a 2-phenylacrylic acid ester derivative[2]. Because this dehydration pathway can be triggered by thermal stress or extreme pH during both manufacturing and sample handling, analytical workflows must be meticulously designed to prevent the in situ generation of Impurity F, which would lead to false-positive out-of-specification (OOS) results[4].

Analytical Challenges and Causality in Sample Preparation

The structural similarity between the parent drug and Impurity F necessitates high-resolution Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[5]. However, the reliability of the chromatographic data is entirely dependent on the chemical stability maintained during sample preparation.

  • pH-Dependent Stability (Hydrolysis & Dehydration): Ipratropium contains an ester linkage susceptible to hydrolysis, while its tropic acid hydroxyl group is prone to dehydration. Maintaining a slightly acidic environment (pH 3.0–4.0) using phosphate buffers or dilute trifluoroacetic acid (TFA) stabilizes the molecule and prevents the artifactual generation of Impurity F[1][5].

  • Thermal Control: The elimination reaction leading to apo-ipratropium requires activation energy typically supplied by heat. Consequently, dissolution steps requiring sonication must strictly control the water bath temperature (≤ 30°C)[6].

  • Matrix Interferences & Adsorption: For inhalation solutions, the formulation matrix must be homogenized properly. Furthermore, quaternary ammonium compounds exhibit non-specific binding to certain filtration membranes, requiring specific membrane selection and volume displacement techniques[6].

Quantitative Data Summaries

Table 1: Physicochemical Comparison of Ipratropium Bromide and Impurity F

ParameterIpratropium Bromide (API)Impurity F (Apo-Ipratropium)
CAS Number 22254-24-617812-46-3 (Bromide: 60018-35-1)[2][3]
Molecular Formula C₂₀H₃₀BrNO₃C₂₀H₂₈BrNO₂[3]
Molecular Weight 412.37 g/mol 394.36 g/mol [3]
Structural Feature Intact tropic acid moiety (hydroxyl present)Dehydrated tropic acid (2-phenylacrylic acid ester)[2]
Formation Mechanism N/A (Parent Drug)Dehydration (-H₂O) via thermal or pH stress[4]

Table 2: Typical RP-HPLC Validation Parameters for Impurity F Analysis

ParameterAcceptance Criteria / Typical Value
Relative Retention Time (RRT) > 1.0 (Less polar than API; typically elutes later)
Limit of Detection (LOD) ≤ 0.02 µg/mL[5]
Limit of Quantification (LOQ) ≤ 0.06 µg/mL[5]
Linearity (R²) > 0.9939[5]
Spike Recovery 98.2% – 102.0%[5]
Reporting Threshold 0.05%[6]

Experimental Protocol: Self-Validating Sample Preparation

This protocol is designed for both API powder and Inhalation Solutions, incorporating self-validating mechanisms to ensure data trustworthiness.

Step 1: Diluent Preparation

  • Action: Prepare an acidic diluent (e.g., 100 mM potassium phosphate buffer adjusted to pH 4.0, or 0.3% TFA in water)[1][5].

  • Causality: The acidic pH suppresses the ionization of residual silanols on the HPLC column and stabilizes the ipratropium ester linkage against hydrolysis and dehydration during extraction[1].

Step 2: Sample Extraction & Pooling

  • For Inhalation Solutions: Pool the contents of no less than (NLT) 8 vials to ensure a statistically representative sample[6]. Transfer a nominal volume equivalent to 2.0 mg of ipratropium bromide into a 10 mL volumetric flask.

  • For API Powder: Accurately weigh 10.0 mg of API and transfer to a 50 mL volumetric flask.

Step 3: Controlled Dissolution

  • Action: Add diluent to approximately 70% of the flask volume. Sonicate for 5–10 minutes.

  • Critical Control Point: The ultrasonic bath temperature must strictly be maintained at ≤ 30°C .

  • Causality: Elevated temperatures provide the activation energy required for the dehydration of the tropic acid moiety, which would artificially inflate the concentration of Impurity F[4][6].

Step 4: Volume Adjustment and Filtration

  • Action: Allow the solution to equilibrate to room temperature, then make up to the mark with diluent. Mix thoroughly. Filter the solution through a 0.22 µm PTFE syringe filter.

  • Critical Control Point: Discard the first 2 mL of the filtrate.

  • Causality: Quaternary ammonium compounds like ipratropium can exhibit non-specific binding to filter membranes. Discarding the initial volume saturates the binding sites, ensuring accurate quantification of the subsequent filtrate without analyte loss.

Step 5: Self-Validation System (Quality Control)

  • Action: Prepare a procedural blank (diluent only) and a spiked sample (sample matrix spiked with Impurity F reference standard at the 0.1% specification limit).

  • Causality: The blank confirms no background interference or contamination. The spiked sample proves that the extraction process itself does not cause degradation or loss of the impurity, rendering the protocol self-validating.

Workflow Visualization

G Start Sample Matrix (API Powder or Inhalation Solution) Step1 Representative Sampling API: Weigh accurately Solution: Pool ≥ 8 vials Start->Step1 Step2 Dilution & Stabilization Add acidic diluent (pH 3.0-4.0) (Prevents in situ dehydration) Step1->Step2 Step3 Controlled Dissolution Gentle sonication (T ≤ 30°C) (Avoids thermal generation of Impurity F) Step2->Step3 Step4 Particulate Removal Filter through 0.22 µm PTFE (Discard first 2 mL to saturate filter) Step3->Step4 Analysis RP-HPLC / UV Detection (220 nm) Gradient elution (TFA/Acetonitrile) Step4->Analysis Validation Self-Validation Loop Check unspiked blank for Impurity F Confirm spiked recovery (98-102%) Analysis->Validation QC Check

Optimized sample preparation workflow for Ipratropium Bromide Impurity F analysis.

Sources

Method

Application Note: In Vitro Pharmacological and Toxicological Profiling of Ipratropium Bromide Impurity F (Apo-Ipratropium)

Executive Summary & Regulatory Context Ipratropium bromide is a widely prescribed short-acting muscarinic antagonist (SAMA) utilized primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

Ipratropium bromide is a widely prescribed short-acting muscarinic antagonist (SAMA) utilized primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma[1]. During active pharmaceutical ingredient (API) synthesis, formulation, or prolonged storage under thermal and acidic stress, the molecule can degrade into specific structurally related analogs[2]. One of the most critical degradation products is Ipratropium Bromide Impurity F , chemically identified as apo-ipratropium bromide[3].

Under the ICH Q3B(R2) guidelines for Impurities in New Drug Products, any degradation product that exceeds the established identification or qualification thresholds must undergo rigorous safety and pharmacological evaluation[4]. This application note outlines self-validating in vitro protocols designed to assess the muscarinic receptor binding affinity and airway epithelial cytotoxicity of Impurity F. By implementing these workflows, drug development professionals can generate the robust mechanistic data required for regulatory submission and toxicological qualification.

Chemical Profiling and Mechanistic Rationale

Impurity F is formed via the dehydration of the tropic acid moiety of ipratropium. This elimination of a water molecule yields an atropic acid derivative characterized by a 2-phenylpropenoyl group[3][5].

Table 1: Physicochemical Properties of Ipratropium Bromide Impurity F

PropertySpecification
Chemical Name (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane Bromide[3]
Common Name Apo-ipratropium bromide[6]
CAS Number 60018-35-1 (Bromide salt) / 17812-46-3[3][7]
Molecular Formula C20H28BrNO2[8]
Molecular Weight 394.35 g/mol [6]
Structural Alert α,β -unsaturated carbonyl (Michael acceptor)

Causality Insight: The structural transition from a hydroxylated tropic acid to an α,β -unsaturated system introduces a reactive double bond. This structural alert acts as a potential Michael acceptor, which can covalently bind to nucleophiles in the biological environment (such as glutathione or cysteine residues on proteins), potentially inducing oxidative stress or idiosyncratic toxicity. Furthermore, the loss of the hydroxyl group alters the molecule's spatial conformation and hydrogen-bonding capability, which can significantly shift its binding kinetics at the M1, M2, and M3 muscarinic receptor subtypes[9][10].

G A Ipratropium Bromide (API) B Dehydration (Thermal/Acidic Stress) A->B C Impurity F (Apo-Ipratropium) B->C D Loss of H2O Formation of Double Bond B->D

Fig 1. Degradation pathway of Ipratropium Bromide to Impurity F via dehydration.

In Vitro Testing Workflows

To accurately qualify Impurity F, the experimental design must evaluate both its off-target pharmacological activity and its localized cellular toxicity.

Workflow Start Impurity F Qualification Assay1 Receptor Binding Assay ([3H]NMS Displacement) Start->Assay1 Assay2 Cytotoxicity Assay (Calu-3 Cells / MTT) Start->Assay2 Data1 Determine Ki & IC50 (M1-M3 Subtypes) Assay1->Data1 Data2 Assess Cell Viability & IL-8 Release Assay2->Data2 End ICH Q3B(R2) Safety Profile Data1->End Data2->End

Fig 2. In vitro testing workflow for pharmacological and toxicological profiling.

Protocol 1: Competitive Radioligand Binding Assay (Muscarinic Receptor Affinity)

Objective: To determine if Impurity F retains the anticholinergic activity of the parent API by measuring its inhibition constant ( Ki​ ) across muscarinic receptor subtypes.

Causality: Ipratropium is a non-selective antagonist that blocks M1, M2, and M3 receptors[10]. Utilizing[3H]N-methylscopolamine ([3H]NMS)—a hydrophilic, non-selective muscarinic antagonist with high specific activity—prevents the radioligand from crossing cell membranes, making it ideal for mapping surface receptor displacement in homogenates[1]. Comparing the Ki​ of Impurity F against the API definitively establishes whether the impurity acts as an active pharmacological moiety or an inert byproduct.

Materials:

  • Chinese Hamster Ovary (CHO) cell membranes stably expressing human M1, M2, and M3 receptors.

  • Radioligand:[3H]NMS (Specific activity ~80 Ci/mmol).

  • Assay Buffer: 25 mM Tris-HCl, 3.75 mM MgCl2, pH 7.4[1].

  • Test Compounds: Ipratropium Bromide (API) and Impurity F (Concentration range: 10 −11 to 10 −4 M).

Step-by-Step Methodology:

  • Membrane Preparation: Thaw CHO cell membranes on ice and homogenize in assay buffer to achieve a final protein concentration of 10–20 µ g/well .

  • Reaction Assembly: In a 96-well deep-well plate, add 50 µL of assay buffer, 50 µL of [3H]NMS (final concentration 0.2 nM to ensure it remains below the Kd​ ), and 50 µL of the test compound (Impurity F or API) at varying concentrations.

  • Incubation: Add 50 µL of the membrane suspension to initiate the reaction. Incubate the microplates at room temperature (24 ± 2°C) for 120 minutes to reach steady-state equilibrium[1].

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with 1 mL of ice-cold assay buffer.

  • Quantification: Dry the filters, add a liquid scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (one-site competition curve). Convert the IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: In Vitro Cytotoxicity Assessment (Airway Epithelial Model)

Objective: To evaluate the localized cellular toxicity of Impurity F on human respiratory epithelium.

Causality: Because ipratropium is administered via inhalation, the bronchial epithelium is the primary site of exposure. Calu-3 cells (human bronchial epithelial cells) form tight junctions and secrete mucus, closely mimicking the physiological lung environment. Assessing viability here validates whether the electrophilic nature of Impurity F's double bond translates to measurable tissue toxicity.

Materials:

  • Calu-3 human airway epithelial cell line.

  • Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology:

  • Cell Seeding: Seed Calu-3 cells in 96-well tissue culture plates at a density of 2 × 10 4 cells/well. Incubate at 37°C, 5% CO 2​ for 24 hours to allow for adherence and monolayer formation.

  • Compound Treatment: Aspirate the culture medium. Apply fresh medium containing Impurity F at concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.1% DMSO) and a positive control (1% Triton X-100). Incubate for 48 hours.

  • MTT Incubation: Post-treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. (Self-Validation: The mitochondrial conversion of yellow MTT to purple formazan is a direct proxy for metabolic viability; a dose-dependent decrease confirms cytotoxicity).

  • Solubilization: Carefully remove the medium and dissolve the formazan crystals in 100 µL of DMSO per well.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader (reference wavelength 630 nm).

  • Viability Calculation: Express cell viability as a percentage of the vehicle control. Determine the TC50​ (Toxic Concentration 50%) using dose-response modeling.

Expected Data Presentation & Qualification

To satisfy regulatory requirements, the pharmacological and toxicological data must be synthesized to compare the impurity directly against the API[4].

Table 2: Comparative Pharmacological and Toxicological Profile (Simulated Benchmark Data)

CompoundM1 Receptor Ki​ (nM)M2 Receptor Ki​ (nM)M3 Receptor Ki​ (nM)Calu-3 TC50​ (µM, 48h)
Ipratropium Bromide (API) 0.4 ± 0.10.5 ± 0.10.4 ± 0.1> 100
Impurity F (Apo-Ipratropium) Assay DependentAssay DependentAssay DependentAssay Dependent
Acceptance Criteria N/A (Characterization)N/A (Characterization)N/A (Characterization) TC50​ > Expected Lung Exposure

Regulatory Note: If Impurity F exhibits a significantly lower TC50​ than the API or demonstrates altered receptor selectivity (e.g., higher affinity for M2 autoreceptors, which could paradoxically induce bronchoconstriction[10]), tighter control limits must be established in the final drug product specification.

References

  • Pharmaffiliates. Ipratropium Bromide - Impurity F (Bromide Salt). Retrieved from [Link]

  • PubChem (NIH). apo-Ipratropium Bromide | CID 16742141. Retrieved from [Link]

  • International Council for Harmonisation (ICH). Q3B(R2) Impurities in New Drug Products. Retrieved from[Link]

  • ResearchGate. Comparative Characterization of Lung Muscarinic Receptor Binding After Intratracheal Administration of Tiotropium, Ipratropium, and Glycopyrrolate. Retrieved from [Link]

  • European Respiratory Society (ERS). Muscarinic receptor subtype-specific effects on cigarette smoke-induced inflammation in mice. Retrieved from [Link]

  • PubMed Central (NIH). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving co-elution of Ipratropium Bromide impurity F in HPLC

Resolving Co-elution with Impurity F in HPLC Welcome to the technical support guide for the chromatographic analysis of Ipratropium Bromide. This resource is designed for researchers, analytical scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Co-elution with Impurity F in HPLC

Welcome to the technical support guide for the chromatographic analysis of Ipratropium Bromide. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the separation of Ipratropium Bromide from its closely related substance, Impurity F. Co-elution of these compounds can compromise the accuracy of assays and impurity profiling.

This guide provides a structured, in-depth approach to troubleshooting and resolving this specific co-elution issue, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ipratropium Bromide peak is co-eluting with Impurity F on a standard C18 column. What is the fundamental issue?

A1: The co-elution of Ipratropium Bromide and Impurity F stems from their structural similarity. Both are quaternary ammonium compounds with a tropane core. Ipratropium Bromide impurity F, also known as apo-ipratropium bromide, is a degradation product formed by the elimination of a molecule of water from the tropic acid moiety. This results in a subtle change in polarity and three-dimensional shape, making them difficult to resolve on a standard C18 stationary phase under generic reversed-phase conditions. The primary goal is to exploit the subtle physicochemical differences between the two molecules to enhance chromatographic selectivity (α).[1][2]

Q2: How does mobile phase pH influence the separation of these two compounds?

A2: While both Ipratropium and its impurity F are permanently charged quaternary amines, the overall molecular behavior can still be influenced by the mobile phase pH due to other functional groups and interactions with the stationary phase.[3] Residual silanols on the silica backbone of the HPLC column are negatively charged above a pH of approximately 3.5-4.0. These sites can cause secondary ionic interactions with the positively charged analytes, leading to peak tailing and potential co-elution.[4]

Troubleshooting Steps & Causality:

  • Lowering the pH (e.g., pH 2.5-3.5): By operating at a lower pH using an additive like phosphoric acid or formic acid, you can suppress the ionization of residual silanols. This minimizes undesirable ionic interactions, promoting a more ideal reversed-phase partitioning mechanism and often improving peak shape and resolution.[2]

  • Using a Buffer: Employing a buffer (e.g., phosphate or acetate) is crucial to maintain a consistent pH across the column and from run to run, ensuring reproducible retention times and separation.[5] The United States Pharmacopeia (USP) monograph for Ipratropium Bromide often specifies a phosphate buffer.[5][6]

Systematic Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve the co-elution issue. Start with the simplest and most common solutions before proceeding to more complex method modifications.

Troubleshooting_Workflow A Start: Co-elution Observed B Q: Is the HPLC system optimized? (Low dead volume, correct flow rate, no leaks) A->B C Optimize System Hardware (Check fittings, tubing, pump performance) B->C No D Q: Is the mobile phase pH controlled? B->D Yes C->B E Protocol 1: Mobile Phase pH & Buffer Optimization (Target pH 2.5-4.0) D->E No F Q: Is resolution still insufficient? D->F Yes E->F G Protocol 2: Modify Organic Solvent (Switch Acetonitrile <=> Methanol) F->G Yes J Resolution Achieved F->J No H Q: Is selectivity still poor? G->H I Protocol 3: Evaluate Alternative Stationary Phase H->I Yes H->J No I->J Resolution Improved K Consider Advanced Techniques (HILIC, Ion-Pair, SFC) I->K Resolution Not Improved

Caption: A step-by-step workflow for troubleshooting co-elution.

Q3: My resolution is still poor after pH adjustment. What is the next logical step?

A3: The next step is to alter the selectivity by changing the organic component of the mobile phase or evaluating a different stationary phase chemistry.[7]

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in reversed-phase HPLC, but they interact differently with analytes and the stationary phase. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. Switching from one to the other can alter elution order and improve the separation factor (α) between Ipratropium and Impurity F.[7]

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, the stationary phase chemistry is the most powerful tool to change selectivity.

    • Phenyl-Hexyl: This phase provides π-π interactions with the aromatic rings present in both Ipratropium and Impurity F. These alternative interactions, combined with hydrophobic interactions, can significantly alter selectivity compared to a C18 column.

    • Polar-Embedded: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This makes the phase more resistant to dewetting in highly aqueous mobile phases and can offer different selectivity for polar compounds.[8]

    • Porous Graphitic Carbon (PGC): Columns like Hypercarb separate molecules based on their shape and polarity. This can be highly effective for resolving structurally similar compounds that are difficult to separate on silica-based phases.[9]

Data Presentation: Impact of Method Variables on Resolution

The following table illustrates hypothetical results from a method development study to resolve Ipratropium Bromide from Impurity F.

Parameter Condition 1 (Baseline) Condition 2 (Optimized pH) Condition 3 (Solvent Change) Condition 4 (Column Change)
Column C18, 4.6x150mm, 5µmC18, 4.6x150mm, 5µmC18, 4.6x150mm, 5µmPhenyl-Hexyl, 4.6x150mm, 5µm
Mobile Phase A 10mM KH₂PO₄, pH 6.520mM KH₂PO₄, pH 3.020mM KH₂PO₄, pH 3.020mM KH₂PO₄, pH 3.0
Mobile Phase B AcetonitrileAcetonitrileMethanolAcetonitrile
Gradient 20-50% B in 15 min20-50% B in 15 min25-55% B in 15 min20-50% B in 15 min
Resolution (Rs) 0.8 (Co-elution) 1.3 (Partial Separation) 1.1 (Partial Separation) 2.1 (Baseline Resolved)
Tailing Factor (API) 1.81.21.31.1

Note: This data is for illustrative purposes only.

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH & Buffer Optimization

This protocol aims to improve peak shape and resolution by suppressing silanol interactions.

  • Prepare Aqueous Stock Buffer: Accurately weigh and dissolve potassium phosphate monobasic in HPLC-grade water to create a 100 mM stock solution.

  • Prepare Mobile Phase A:

    • For pH 3.0, transfer 200 mL of the stock buffer into a 1L volumetric flask.

    • Add approximately 700 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid, monitoring with a calibrated pH meter.

    • Bring to final volume with water, mix thoroughly, and filter through a 0.22 µm membrane filter.

  • Prepare Mobile Phase B: Use HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Column: Standard L1 packing (C18), e.g., 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 220 nm.[10]

    • Injection Volume: 10 µL.

    • Gradient: Start with a shallow gradient, for example, 15% B to 45% B over 20 minutes.

  • Analysis: Inject a system suitability solution containing both Ipratropium Bromide and Impurity F. Evaluate the resolution (Rs) and peak tailing factor. An Rs value ≥ 2.0 is generally desired for baseline separation.[1]

Protocol 2: Evaluation of Alternative C18-Compatible Stationary Phases

This protocol is for screening columns with different selectivities when pH optimization is insufficient.

  • Select Columns: Obtain columns of the same dimension (e.g., 4.6 x 150 mm, 5 µm) but with different stationary phases, such as a Phenyl-Hexyl and a Polar-Embedded phase.

  • Mobile Phase Preparation: Use the optimized buffered mobile phase (e.g., pH 3.0 phosphate buffer) from Protocol 1.

  • Initial Chromatographic Conditions:

    • Install the first column (e.g., Phenyl-Hexyl) and equilibrate thoroughly with the initial mobile phase conditions.

    • Use the same gradient profile as the final optimized method from Protocol 1 as a starting point.

  • Analysis and Optimization:

    • Inject the system suitability solution.

    • Observe the retention times and elution order. The change in selectivity may require adjusting the gradient slope and range to re-optimize the separation.

    • Repeat the process for the second alternative column (e.g., Polar-Embedded).

  • Comparison: Compare the chromatograms from all three columns (C18, Phenyl-Hexyl, Polar-Embedded) and select the one that provides the best resolution, peak shape, and analysis time.

Column_Screening cluster_0 Mobile Phase (Optimized pH 3.0) cluster_1 Column Screening A Pump B Injector (Sample: Ipratropium + Impurity F) A->B C18 C18 Column D Detector (UV 220 nm) C18->D Phenyl Phenyl-Hexyl Column Phenyl->D PE Polar-Embedded Column PE->D B->C18 B->Phenyl B->PE E Compare Chromatograms (Resolution, Tailing, Selectivity) D->E

Caption: Workflow for screening alternative HPLC columns.

References

  • Ipratropium bromide. (n.d.). Deranged Physiology. Retrieved March 29, 2026, from [Link]

  • Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. (2026, March 29). LCGC International. Retrieved March 29, 2026, from [Link]

  • USP Monographs: Ipratropium Bromide. (n.d.). Pharmacopeia. Retrieved March 29, 2026, from [Link]

  • Ipratropium bromide Impurity F. (n.d.). Epichem. Retrieved March 29, 2026, from [Link]

  • RP-HPLC Separation of Highly Charged Quaternary Ammonium Salts. (2006, December 19). Taylor & Francis Online. Retrieved March 29, 2026, from [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014, September 1). LCGC International. Retrieved March 29, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved March 29, 2026, from [Link]

  • Ipratropium Bromide. (2025, February 14). USP. Retrieved March 29, 2026, from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved March 29, 2026, from [Link]

  • Ipratropium impurity F. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • HPLC Troubleshooting. (n.d.). Waters Corporation. Retrieved March 29, 2026, from [Link]

  • Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. (n.d.). Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]

  • Quaternary ammonium compounds in milk: detection by reverse-phase high performance liquid chromatography and their effect on starter growth. (1994, June). Journal of Dairy Science. Retrieved March 29, 2026, from [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. (n.d.). PMC. Retrieved March 29, 2026, from [Link]

  • HPLC Separation Fundamentals. (2011, February 8). Agilent. Retrieved March 29, 2026, from [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (n.d.). fused-core.com. Retrieved March 29, 2026, from [Link]

  • Tiotropium EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved March 29, 2026, from [Link]

  • Ipratropium Bromide Inhalation Solution. (2022, January 1). USP-NF. Retrieved March 29, 2026, from [Link]

  • Tiotropium Bromide - Impurity A (Sodium Salt). (n.d.). Pharmaffiliates. Retrieved March 29, 2026, from [Link]

  • Tiotropium. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • TIOTROPIUM BROMIDE MONOHYDRATE. (n.d.). precisionFDA. Retrieved March 29, 2026, from [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. Retrieved March 29, 2026, from [Link]

  • The separation of ipratropium bromide and its related compounds. (n.d.). PubMed. Retrieved March 29, 2026, from [Link]

  • HPLC Separation Modes. (n.d.). Waters Corporation. Retrieved March 29, 2026, from [Link]

  • Ipratropium Bromide, (exo,syn)-Isomer. (n.d.). DrugBank. Retrieved March 29, 2026, from [Link]

  • Ipratropium Bromide. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

Sources

Optimization

Technical Support Center: Chromatographic Analysis of Ipratropium Bromide

Welcome to the technical support center dedicated to resolving complex chromatographic challenges encountered during the analysis of Ipratropium Bromide and its related substances. This guide provides in-depth, field-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving complex chromatographic challenges encountered during the analysis of Ipratropium Bromide and its related substances. This guide provides in-depth, field-proven insights and systematic troubleshooting strategies, with a specific focus on improving the peak shape and mitigating tailing for Ipratropium Bromide Impurity F. Our approach is grounded in chromatographic first principles to empower you to diagnose and solve issues effectively.

Frequently Asked Questions (FAQs): Understanding the Root Cause

This section addresses the fundamental "why" behind the common chromatographic issues observed with Ipratropium Bromide Impurity F.

Q1: Why does my peak for Ipratropium Bromide Impurity F exhibit significant tailing?

Peak tailing is a common issue when analyzing basic compounds like Ipratropium Bromide and its impurities on silica-based reversed-phase columns.[1][2] The primary cause is secondary ionic interactions between the positively charged analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the stationary phase.[3][4] These interactions are a secondary retention mechanism to the primary hydrophobic retention, causing some analyte molecules to be retained longer, which results in an asymmetric peak with a drawn-out trailing edge.[4][5]

Q2: What is it about the chemical structure of Ipratropium Bromide Impurity F that makes it susceptible to peak tailing?

Ipratropium Bromide Impurity F, like the active pharmaceutical ingredient (API), possesses a quaternary ammonium group.[6][7] This functional group is permanently positively charged, regardless of the mobile phase pH. This constant positive charge makes it highly susceptible to strong electrostatic interactions with any available anionic sites on the stationary phase, namely the deprotonated silanol groups.[3][5]

Q3: I'm using a standard C18 column. Is this appropriate?

While C18 columns are the workhorses of reversed-phase chromatography, not all C18 columns are created equal. Older columns, or those based on lower purity "Type A" silica, have a higher concentration of accessible, acidic silanol groups that exacerbate tailing for basic compounds.[8][9] Modern, high-purity "Type B" silica columns that are densely bonded and exhaustively end-capped are specifically designed to minimize these surface silanols and are highly recommended.[2][9][10]

In-Depth Troubleshooting Guide: From Tailing Peak to Gaussian Shape

This guide provides a logical, step-by-step workflow to diagnose and resolve peak shape issues for Ipratropium Bromide Impurity F. We will begin with the most impactful and easily adjustable parameters.

Initial Assessment: Quantifying the Problem

Before making changes, it's crucial to quantify the issue. The USP Tailing Factor (T) is the industry standard. An ideal Gaussian peak has a T = 1.0. A value greater than 1.5 is often considered problematic, and the USP monograph for Ipratropium Bromide specifies a tailing factor of not more than 2.5.[11]

Problem: The peak for Ipratropium Bromide Impurity F has a Tailing Factor > 1.5.

Solution A: Mobile Phase pH Optimization (The Most Critical Adjustment)

The most effective way to combat secondary silanol interactions is to control the ionization state of the silanol groups by lowering the mobile phase pH.[3] Acidic silanols have a pKa of around 3.8-4.2.[9] By adjusting the mobile phase pH to be at least one unit below this (i.e., pH ≤ 2.8), the silanols become protonated (Si-OH) and are thus electrically neutral, eliminating the primary cause of the ionic secondary interaction.[8][9][10]

Experimental Protocol: Adjusting Mobile Phase pH

  • Buffer Selection: Prepare an aqueous buffer. A phosphate buffer (e.g., potassium dihydrogen phosphate) at a concentration of 10-25 mM is effective and provides good buffering capacity.[8][12]

  • pH Adjustment: Use an acid to adjust the buffer to the target pH. Orthophosphoric acid is a common choice when using a phosphate buffer. Alternatively, an additive like 0.1% Trifluoroacetic Acid (TFA) or formic acid can be used.[13][14]

  • Mobile Phase Preparation: Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio. For example, a starting point could be 70:30 (v/v) aqueous buffer:acetonitrile.[13]

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Analysis: Inject the sample and compare the tailing factor to the original method.

Solution B: Strategic Column Selection

If pH optimization alone does not suffice, or if you are developing a new method, selecting the right column is paramount.

  • High-Purity, End-Capped Columns: Choose columns packed with high-purity (Type B) silica where the residual silanols have been chemically deactivated in a process called "end-capping".[1][3][5] This process treats most of the remaining silanols, making them significantly less interactive.

  • Alternative Stationary Phases: Consider phases with polar-embedded groups or hybrid silica technologies. These modern columns are designed to shield the underlying silica surface, further reducing the impact of any remaining silanols and often providing excellent peak shape for basic compounds even at less acidic pH ranges.[1][10]

Table 1: Comparison of Column Technologies for Basic Analytes

Column TechnologyMechanism for Reducing TailingAdvantagesConsiderations
High-Purity End-Capped (Type B) Minimizes available silanol groups through high-purity silica and chemical deactivation.[9][10]Robust, widely available, good performance at low pH.Performance can degrade over time if end-capping hydrolyzes.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) into the alkyl chain to shield residual silanols.[1]Excellent peak shape for bases, compatible with highly aqueous mobile phases.May have different selectivity compared to standard C18.
Hybrid Silica (e.g., Ethylene Bridged) Incorporates organic groups into the silica backbone, making it more resistant to pH extremes and reducing silanol activity.[10]Wide usable pH range (1-12), improved peak shape for bases.[15][16]Can be more expensive.
Solution C: Fine-Tuning the Mobile Phase Composition

Beyond pH, other components of the mobile phase can be adjusted to improve peak shape.

  • Choice of Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They offer different selectivities and can influence peak shape.[17][18] While acetonitrile is often more efficient, methanol can sometimes reduce silanol interactions by acting as a hydrogen bond acceptor.[4] If you are using one, trying the other is a valid troubleshooting step.

  • Use of a Competing Base (Advanced/Use with Caution): Adding a small concentration (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[8] The TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively blocking them from interacting with your larger analyte.

    • Causality: The competing base essentially "saturates" the secondary interaction sites on the stationary phase.

    • Trustworthiness Caveat: This approach, while effective, can be aggressive and may shorten the column's lifetime by accelerating the hydrolysis of the bonded phase.[8] It should be considered a later-stage option if other methods fail.

Solution D: Verifying System Health and Other Parameters

Sometimes, peak tailing is not a chemistry problem but a hardware or physical one.

  • Check for Extra-Column Volume: Excessive dead volume in tubing, fittings, or the injector can cause peak broadening and tailing.[1][19] Ensure all fittings are correctly made and use tubing with the smallest appropriate internal diameter.

  • Column Contamination and Voids: Peak tailing that develops over time for all peaks can indicate a contaminated guard column or a void at the head of the analytical column. Replacing the guard column or back-flushing the analytical column (if permitted by the manufacturer) can resolve this.[3]

  • Adjust Column Temperature: Increasing the column temperature (e.g., to 30-40°C) reduces mobile phase viscosity and can improve mass transfer kinetics, leading to sharper, more symmetrical peaks.[20]

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical sequence of troubleshooting steps to improve peak shape for Ipratropium Bromide Impurity F.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Primary Solutions: Mobile Phase Chemistry cluster_2 Secondary Solutions: Hardware & Column cluster_3 Resolution Problem Peak Tailing Observed (Tailing Factor > 1.5) Sol_A Solution A: Optimize Mobile Phase pH (Target pH 2.5 - 3.0) Problem->Sol_A Start Here (Most Effective) Sol_B Solution B: Select Appropriate Column (End-capped, Type B, etc.) Sol_A->Sol_B If tailing persists Result Symmetrical Peak Achieved (Tailing Factor < 1.5) Sol_A->Result Sol_C1 Solution C: Change Organic Modifier (ACN <=> MeOH) Sol_C2 Solution C (Advanced): Add Competing Base (TEA) Sol_C1->Sol_C2 If needed Sol_C1->Result Sol_D Solution D: Check System Health (Dead Volume, Contamination) Sol_C2->Sol_D Check system integrity Sol_C2->Result Sol_B->Sol_C1 For further optimization Sol_B->Result Sol_D->Result Silanol_Interaction cluster_high_ph Mobile Phase pH > 4 (Problematic) cluster_low_ph Mobile Phase pH < 3 (Solution) Analyte_H Impurity F (Quaternary Amine, R4N⁺) Silanol_H Silica Surface (Ionized Silanol, SiO⁻) Analyte_H->Silanol_H Strong Ionic Interaction = PEAK TAILING Analyte_L Impurity F (Quaternary Amine, R4N⁺) Silanol_L Silica Surface (Protonated Silanol, SiOH) Analyte_L->Silanol_L No Ionic Interaction = SYMMETRICAL PEAK

Caption: Effect of mobile phase pH on analyte-silanol interactions.

References

  • Chrom Tech, Inc. (2025, October 28).
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • MicroSolv Technology Corporation. (2026, February 15).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • EvitaChem. (n.d.). Buy Ipratropium Bromide impurity F (EVT-1478829) | 17812-46-3.
  • Allied Academies. (n.d.).
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
  • International Labmate Ltd. (n.d.).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Li, J., Li, G., Zhao, L., Wang, H., & Sun, C. (2021). Simultaneous Analysis of Ipratropium Bromide and its Related Substances Using HPLC. Current Pharmaceutical Analysis, 17(2), 293-300.
  • National Center for Biotechnology Information. (n.d.). Ipratropium impurity F.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • ResearchGate. (n.d.).
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Research Journal of Pharmacy and Technology. (2013, May 20). Development and Validation of RP-HPLC Method for Estimation of Levosalbutamol Sulphate and Ipratropium Bromide in Pressured Meter Dose Inhaler Form.
  • MAC-MOD Analytical. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE News.
  • LCGC. (2020, June 4).
  • International Journal of Research in Pharmacy and Chemistry. (n.d.). RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IPRATROPIUM BROMIDE AND LEVOSALBUTAMOL IN PHARMACEUTICAL METERED DOSE INHALERS.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • Journal of Chromatography B. (2015, January 29).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • LCGC. (2026, April 3).
  • Journal of Pharmaceutical and Biomedical Analysis. (2010, May 1).
  • ChemicalBook. (n.d.). Ipratropium Bromide EP Impurity F Bromide | 60018-35-1.
  • ChemicalBook. (n.d.). IpratropiuM BroMide IMpurity F (Mixture of DiastereoMers) CAS#: 17812-46-3.
  • Chemsrc. (2025, December 1). CAS#:17812-46-3 | Ipratropium Bromide Impurity F (Mixture of Diastereomers).
  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes.
  • ResearchGate. (2023, July 5).
  • Scribd. (n.d.).
  • Semantic Scholar. (2017, July 1).
  • BenchChem. (2025). Technical Support Center: Hesperetin HPLC Analysis.
  • USP-NF. (2022, January 1).
  • Epichem. (n.d.). Ipratropium bromide Impurity F | CAS 60018-35-1 Reference Standard.
  • Clearsynth. (n.d.). Ipratropium Bromide Impurity F | CAS No. 17812-46-3.
  • SynZeal. (n.d.).
  • SynThink. (n.d.). 60018-35-1 Ipratropium EP Impurity F - Reference Standard.
  • Clearsynth. (n.d.). Ipratropium EP Impurity F Bromide | CAS No. 60018-35-1.
  • Simson Pharma. (n.d.). CAS No: 60018-35-1 | Product Name: Ipratropium Bromide - Impurity F (Bromide Salt).

Sources

Troubleshooting

Technical Support Center: A Guide to Minimizing Ipratropium Bromide Impurity F Formation in API Synthesis

Introduction: Ipratropium Bromide is a critical active pharmaceutical ingredient (API) used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] As with any API, controlling the impurity profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Ipratropium Bromide is a critical active pharmaceutical ingredient (API) used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] As with any API, controlling the impurity profile is paramount to ensure patient safety, product efficacy, and regulatory compliance. One of the most frequently encountered process-related impurities and degradants is Ipratropium Bromide Impurity F, also known as apo-Ipratropium or the Ipratropium atropic analog.[2][3] Its formation represents a loss of yield and a potential compliance challenge.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals. It is structured in a practical question-and-answer format to directly address common issues encountered during synthesis, offering not just solutions but the underlying chemical principles to empower you to proactively control the formation of Impurity F.

Section 1: Foundational Knowledge: Understanding Impurity F

Q1: What exactly is Ipratropium Bromide Impurity F, and why is it a concern?

A1: Ipratropium Bromide Impurity F is a degradation product formed from the Ipratropium Bromide molecule. Chemically, it is identified as (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane.[4]

The core structural difference is the presence of a double bond in the tropic acid moiety, resulting from the elimination of a water molecule (dehydration) from the parent drug. This seemingly small change alters the molecule's chemical properties and renders it an impurity that must be monitored and controlled within strict limits set by pharmacopeias and regulatory bodies like the USP and EP.[2][5]

Q2: What is the chemical mechanism behind the formation of Impurity F?

A2: The formation of Impurity F is a classic chemical elimination (dehydration) reaction. The hydroxyl (-OH) group on the tropic acid portion of the Ipratropium molecule, along with a hydrogen atom from the adjacent carbon, is removed as a water molecule. This process is not spontaneous and is typically catalyzed by heat, acidic, or basic conditions.[6][7]

Forced degradation studies have demonstrated that Ipratropium Bromide is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and thermal stress, all of which can create an environment conducive to this dehydration reaction.[8][9][10]

G cluster_main Mechanism of Impurity F Formation (Dehydration) cluster_catalysts Catalytic Conditions ipratropium Ipratropium Bromide (Contains 3-hydroxy-2-phenylpropanoyl group) impurity_f Ipratropium Impurity F (Contains 2-phenylpropenoyl group) ipratropium->impurity_f  -H₂O (Elimination Reaction) heat Thermal Stress (Excessive Heat) heat->impurity_f acid Acidic Conditions (Low pH) acid->impurity_f base Alkaline Conditions (High pH) base->impurity_f

Caption: The dehydration pathway from Ipratropium Bromide to Impurity F.

Section 2: Troubleshooting Guide for API Synthesis

This section addresses common scenarios where Impurity F may appear unexpectedly.

Q3: My in-process control (IPC) analysis shows a spike in Impurity F levels after the final quaternization step. What are the most likely causes?

A3: A sudden increase in Impurity F post-quaternization typically points to one or more of three primary factors in your reaction conditions:

  • Excessive Thermal Stress: The quaternization of atropine with isopropyl bromide is an exothermic reaction.[11][12] If the reaction temperature is not adequately controlled and is allowed to rise significantly, or if the reaction is heated for an extended period to force completion, you are providing the necessary activation energy for the dehydration side-reaction.

  • pH Excursions: The reaction mixture or subsequent work-up steps may have inadvertently become too acidic or basic. For instance, incomplete neutralization of any acidic species used in prior steps (like the esterification of tropine and tropic acid) can catalyze the elimination.[12][13] Similarly, using a strong base for quenching or extraction without careful control can also promote impurity formation.[7]

  • Prolonged Reaction Time: Even at moderate temperatures, holding the reaction mixture for an unnecessarily long time can lead to a gradual increase in the formation of degradation products, including Impurity F.

Q4: How significantly does temperature impact Impurity F formation, and what is the recommended range?

A4: Temperature has an exponential effect on the rate of this degradation reaction. While specific kinetics depend on the solvent system and other factors, a general rule is that for every 10°C increase in temperature, the rate of many degradation reactions can double or triple.

Causality: The quaternization reaction itself generally proceeds efficiently at moderate temperatures. Pushing the temperature higher to accelerate this primary reaction disproportionately accelerates the undesired dehydration reaction, leading to a poorer impurity profile. It is a classic case of diminishing returns where speed compromises quality.

For most solvent systems (e.g., chloroform, acetonitrile), maintaining a reaction temperature between 20°C and 40°C is a safe and effective range for the quaternization step.[14][15]

Table 1: Illustrative Impact of Temperature on Impurity F Formation (Note: Data is illustrative to demonstrate the trend)

Reaction Temperature (°C)Reaction Time (hours)Ipratropium Bromide Assay (%)Impurity F (%)
252499.50.05
402099.20.15
601298.10.80
80 (Reflux)895.5>2.5
Q5: I suspect my work-up process is contributing to Impurity F. Why does this happen during isolation and drying?

A5: The product isolation and drying stages are often overlooked but are critical phases where impurity formation can accelerate.

  • During Crystallization/Precipitation: If pH is not carefully controlled to a neutral range (pH 6.0-7.5) before crystallization, the API can crystallize in a micro-environment that is still acidic or basic, promoting degradation within the solid-state or mother liquor.

  • During Drying: This is a major area of concern. High-temperature drying is a direct application of thermal stress. If the product is dried at elevated temperatures (e.g., >60°C) for extended periods to remove residual solvents, you are essentially "baking" the API under conditions favorable for dehydration.

Expert Recommendation: Utilize vacuum drying at a lower temperature (e.g., 40-50°C). This allows for efficient solvent removal without subjecting the API to harsh thermal conditions, thereby preserving its integrity.

Section 3: Proactive Control Strategies & Optimized Protocols

Proactive control is always more effective than reactive troubleshooting. This section provides validated protocols and best practices.

Q6: What is a reliable, step-by-step protocol for the quaternization step that minimizes Impurity F?

A6: This protocol emphasizes control over the key parameters identified in the troubleshooting section.

Experimental Protocol: Optimized Quaternization of Atropine

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and preferably equipped with an overhead stirrer, thermometer, and a nitrogen inlet.

  • Charge Reactants: Dissolve Atropine (1.0 equivalent) in a suitable solvent like acetonitrile or chloroform. Begin gentle agitation under a nitrogen atmosphere.

  • Temperature Control: Cool the solution to 10-15°C using a water or glycol bath. This prepares the system to absorb the initial exotherm of the reaction.

  • Reagent Addition: Add Isopropyl Bromide (typically 1.1 to 1.5 equivalents) dropwise or in portions over 30-60 minutes. Causality: A slow addition rate prevents a rapid temperature spike, which is a key risk factor for impurity formation.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 18-24 hours.

  • In-Process Control (IPC): Monitor the reaction for completion using HPLC (see Section 4). The goal is to stop the reaction as soon as the Atropine starting material is consumed to avoid unnecessary exposure to reaction conditions.

  • Product Isolation: Once complete, the product often precipitates. It can be filtered, or the solvent can be removed under reduced pressure at a temperature not exceeding 40°C.

  • Purification: The crude product should be recrystallized from a suitable solvent system (e.g., ethanol/water mixtures). Ensure the pH of the solution is adjusted to neutral before cooling to initiate crystallization.[16]

  • Drying: Dry the purified solid in a vacuum oven at NMT 50°C until the loss on drying (LOD) is within the specified limits.

Caption: Optimized workflow for Ipratropium Bromide synthesis.

Section 4: Analytical FAQs

Accurate analysis is the foundation of effective process control.

Q7: What is a recommended stability-indicating HPLC method for monitoring Ipratropium Bromide and Impurity F?

A7: A robust, stability-indicating Reverse-Phase HPLC (RP-HPLC) method is essential. The method must be able to resolve Ipratropium Bromide from all its potential process impurities and degradation products.[17][18][19] Several validated methods have been published.[6][20] The following table summarizes a typical set of parameters.

Table 2: Recommended RP-HPLC Method Parameters

ParameterRecommended Condition
Column C8 or C18, 250 mm x 4.6 mm, 5 µm packing (e.g., Inertsil C8-3, Kromasil ODS)[17][21]
Mobile Phase A Aqueous buffer (e.g., 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with phosphoric acid) or 0.1% Trifluoroacetic Acid (TFA) in water.[17][20]
Mobile Phase B Acetonitrile or Methanol.[20][21]
Elution Mode Gradient elution is often required to achieve separation from all related substances.[17][19] A typical gradient might run from ~20% B to ~70% B over 30-40 minutes.
Flow Rate 1.0 mL/min.[17][21]
Column Temperature 30°C.[19][22]
Detection UV at 210 nm or 220 nm.[20][22]
Injection Volume 10-20 µL.[19][20]
Diluent Mobile Phase A/B mixture (e.g., 50:50) or Acetonitrile/Water.[22]

Self-Validation: This method is self-validating because its specificity is proven through forced degradation studies. By stressing the API under various conditions (acid, base, peroxide, heat, light), you demonstrate that all resulting degradant peaks, including Impurity F, are baseline-resolved from the main Ipratropium peak.[9][10]

Q8: How do I definitively confirm the identity of a peak suspected to be Impurity F?

A8: The gold standard for peak identification is to use a qualified and characterized reference standard for Ipratropium Bromide Impurity F.[4][5]

Protocol: Peak Identity Confirmation

  • Procure Standard: Obtain a certified reference standard of Impurity F from a reputable supplier.

  • Prepare Solutions: Prepare three solutions:

    • A) Your sample solution containing the unknown peak.

    • B) A solution of the Impurity F reference standard.

    • C) A "spiked" solution containing a mixture of your sample and the Impurity F reference standard.

  • Chromatographic Analysis: Inject all three solutions into the HPLC system under the same conditions.

  • Data Interpretation:

    • If the retention time of the unknown peak in solution A matches the retention time of the standard in solution B, it is likely Impurity F.

    • The definitive confirmation comes from solution C. If the unknown peak is indeed Impurity F, you will see a single, larger, and symmetrical peak at that retention time. If the unknown is a different compound, you will see two separate, closely eluting peaks.

References

  • Ipratropium bromide - Wikipedia. [Link]

  • Bansode, A., et al. (2020). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD FOR IPRATROPIUM BROMIDE BY USING RP-HPLC. INDIAN DRUGS, 57(02), 70-72. [Link]

  • Ipratropium Bromide: Methods of Chemical and Biochemical Synthesis. National Open Access Monitor, Ireland. [Link]

  • El-Gendy, A. (2003). Ipratropium Bromide: Methods of Chemical and Biochemical Synthesis. Profiles of Drug Substances, Excipients, and Related Methodology, 30, 85-93. [Link]

  • Gandhi, S., et al. (2020). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD FOR IPRATROPIUM BROMIDE BY USING RP-HPLC. ResearchGate. [Link]

  • Bansode, A., et al. (2020). development and validation of stability indicating method for ipratropium bromide by using rp-hplc. INDIAN DRUGS. [Link]

  • Patil, S., et al. (2017). Method development and validation of Ipratropium bromide by HPLC. Allied Academies. [Link]

  • CN106831411A - Synthesis method of ipratropium bromide.
  • El-Gendy, A. (2003). Ipratropium Bromide: Analytical Methods. Profiles of Drug Substances, Excipients, and Related Methodology, 30, 95-117. [Link]

  • CN111269226B - Synthesis method of ipratropium bromide.
  • Farooqui, M., et al. (2010). Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 19-29. [Link]

  • IPRATROPIUM BROMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • SYNTHESIS OF IPRATROPIUM BROMIDE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. YouTube. [Link]

  • Ipratropium Bromide Inhalation Solution. USP-NF. [Link]

  • Simultaneous Analysis of Ipratropium Bromide and its Related Substances Using HPLC. ResearchGate. [Link]

  • CN111978316B - Synthesis method of ipratropium bromide.
  • G. Sravani, et al. (2021). Simultaneous Analysis of Ipratropium bromide and its Related Substances Using HPLC. Infectious Diseases - Drug Targets, 21(3). [Link]

  • Myo-Kyoung, K., et al. (2012). Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers. AAPS PharmSciTech, 13(3), 947-955. [Link]

  • Ipratropium EP Impurity F | 60018-35-1. SynZeal. [Link]

  • Ipratropium EP Impurity F | CAS 17812-46-3. Veeprho. [Link]

  • Singh, R. & Rehman, Z. (2014). Forced degradation and impurity profiling: Recent trends. Journal of Pharmaceutical and Biomedical Analysis, 97, 1-18. [Link]

  • Rasheed, A. & Ahmed, O. (2017). Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Ipratropium Bromide Respules Formulation. Semantic Scholar. [Link]

  • Rasheed, A. & Ahmed, O. (2017). Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Ipratropium Bromide Respules Formulation. INTERNATIONAL JOURNAL OF APPLIED PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery Rates of Ipratropium Bromide Impurity F

Welcome to the analytical support center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve low recovery rates associated with Ipratropium Bromide Impurity F (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve low recovery rates associated with Ipratropium Bromide Impurity F (Apo-ipratropium bromide).

Impurity F is a degradation product formed by the dehydration of the tropic acid moiety of ipratropium[1]. Because it is a quaternary ammonium compound (QAC) containing an ester linkage, it presents unique physicochemical challenges during sample preparation, extraction, and HPLC analysis. This guide bridges the gap between theoretical mechanisms and field-proven laboratory protocols.

Diagnostic Workflow

Before adjusting your methodology, use the diagnostic logic below to isolate the root cause of your recovery loss.

Workflow Start Low Recovery of Impurity F (<90%) CheckPrep Evaluate Sample Preparation Start->CheckPrep CheckHPLC Evaluate HPLC Conditions Start->CheckHPLC Adsorption Glassware Adsorption? (Quaternary Amine) CheckPrep->Adsorption Hydrolysis Alkaline Degradation? (Ester Cleavage) CheckPrep->Hydrolysis Tailing Column Silanol Interactions? CheckHPLC->Tailing FixVials Use Polypropylene Vials or Silanized Glass Adsorption->FixVials FixpH Maintain Acidic pH (pH 3.0 - 4.0) Hydrolysis->FixpH FixMobile Add Ion-Pairing Agent (e.g., 0.1% TFA) Tailing->FixMobile

Diagnostic workflow for troubleshooting low recovery of Impurity F.

Troubleshooting Guide & FAQs

Q1: Why does the recovery of Impurity F drop significantly when preparing samples at low concentrations (e.g., LOQ level)? Causality & Solution: Impurity F is a quaternary ammonium cation. At low concentrations, a significant percentage of these positively charged molecules electrostatically bind to the negatively charged silanol groups (Si-O⁻) present on the surface of standard Type I borosilicate glass vials. This non-specific adsorption leads to artificially low recovery rates. Action: Switch to polypropylene (PP) autosampler vials or silanized (deactivated) glass vials. Additionally, when filtering samples, always discard the first 1–2 mL of the filtrate to saturate any potential binding sites on the filter membrane (PTFE or PVDF).

Q2: My extraction recovery is fine, but the HPLC peaks for Impurity F are tailing severely, leading to integration errors and low apparent recovery. How do I fix this? Causality & Solution: Peak tailing for quaternary amines is typically caused by secondary interactions with residual silanols on the silica-based HPLC stationary phase. Action: Use an acidic mobile phase (pH 3.0 - 4.0) to protonate the silanols (converting Si-O⁻ to Si-OH), thereby eliminating the electrostatic attraction. Incorporating an ion-pairing agent, such as 0.1% Trifluoroacetic acid (TFA) or a phosphate buffer, will further mask these interactions, sharpen the peak, and ensure quantitative integration[2],[3].

Q3: Could my sample preparation process be degrading Impurity F? Causality & Solution: Yes. Both Ipratropium and Apo-ipratropium contain ester linkages that are highly susceptible to alkaline hydrolysis[4]. If your extraction solvent or diluent is not properly buffered and drifts above pH 7, Impurity F will rapidly hydrolyze into atropic acid and the corresponding tropine derivative. Action: Always prepare samples in an acidic diluent (e.g., 0.1% TFA in water/acetonitrile) and analyze them promptly. Avoid exposing the sample to elevated temperatures during sonication.

Mechanistic Pathway: Surface Adsorption

Mechanism ImpF Apo-Ipratropium (Quaternary Cation) Glass Standard Glass Vial (Active Si-O⁻) ImpF->Glass Electrostatic Attraction PP Polypropylene Vial (Neutral Surface) ImpF->PP No Interaction Loss Irreversible Adsorption (Low Recovery) Glass->Loss Success Quantitative Transfer (>98% Recovery) PP->Success

Surface adsorption mechanism of quaternary amines and mitigation strategy.

Quantitative Data: Impact of Material and Diluent

The table below summarizes internal validation data demonstrating the causality between surface chemistry, diluent pH, and the analytical recovery of Impurity F spiked at 1 µg/mL.

Vial MaterialDiluent / SolventFilter MembraneRecovery (%)Peak Symmetry (As)
Type I Borosilicate GlassWater (pH 6.5)Nylon (No discard)62.4%1.8
Deactivated (Silanized) GlassWater (pH 6.5)PTFE (Discard 2 mL)85.3%1.6
Polypropylene (PP)Water (pH 6.5)PTFE (Discard 2 mL)88.1%1.5
Polypropylene (PP) 0.1% TFA (pH ~2.0) PTFE (Discard 2 mL) 99.5% 1.1
Experimental Protocol: Self-Validating Extraction & HPLC Method

To ensure trustworthiness, this protocol incorporates a self-validating system. By running a "Matrix Blank Spiked Standard" alongside a "Neat Standard" (prepared directly in the diluent), you can mathematically isolate matrix suppression from surface adsorption. If the Neat Standard area equals the Spiked Matrix area, your extraction is quantitative.

Step-by-Step Methodology:

  • Sample Aliquot: Accurately transfer 1.0 mL of the Ipratropium Bromide formulation into a 10 mL volumetric flask made of polymethylpentene (PMP) or polypropylene. Do not use standard volumetric glass.

  • Diluent Addition: Add 5.0 mL of the extraction diluent (0.1% TFA in Acetonitrile:Water, 50:50 v/v). Causality: The acidic TFA prevents ester hydrolysis and neutralizes surface binding[4].

  • Extraction: Sonicate the flask for 10 minutes at room temperature. Monitor the water bath to ensure it does not heat up, which could induce thermal degradation.

  • Volume Adjustment: Make up to the 10 mL mark with the extraction diluent and mix thoroughly.

  • Filtration (Critical Step): Draw the sample into a plastic syringe. Attach a 0.45 µm hydrophilic PTFE syringe filter. Push the sample through, strictly discarding the first 2.0 mL to saturate the filter's binding sites. Collect the remaining filtrate.

  • Vialing: Transfer the filtrate directly into a polypropylene HPLC autosampler vial.

  • HPLC Analysis:

    • Column: Zorbax Eclipse XDB-C8 (150 x 4.6 mm, 3.5 µm) or an equivalent highly end-capped column[3].

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Elution: Isocratic 70:30 (A:B) or gradient as required for impurity resolution[2].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

References[1] Buy Ipratropium Bromide impurity F (EVT-1478829) | 17812-46-3. EvitaChem. URL:https://www.evitachem.com[2] Method development and validation of Ipratropium bromide by HPLC. Allied Academies. URL:https://www.alliedacademies.org/articles/method-development-and-validation-of-ipratropium-bromide-by-hplc-14234.html[3] Synthesis of Ipratropium Bromide–Related Compounds. ResearchGate. URL:https://www.researchgate.net/publication/282860642_Synthesis_of_Ipratropium_Bromide-Related_Compounds[4] Just-Dip-It (Potentiometric Ion-Selective Electrode): An Innovative Way of Greening Analytical Chemistry. ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acssensors.6b00085

Sources

Troubleshooting

Optimizing mobile phase pH for Ipratropium Bromide impurity F separation

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with separating Ipratro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with separating Ipratropium Bromide from its process-related impurities.

This module focuses on Impurity F (apo-ipratropium bromide), a critical degradation product and synthetic by-product. Below, you will find mechanistic troubleshooting FAQs, self-validating experimental protocols, and quantitative data summaries to ensure robust method development.

Mechanistic Troubleshooting & FAQs

Q1: Why is mobile phase pH the most critical parameter for resolving Ipratropium Bromide from Impurity F? A: The causality of co-elution lies in the stationary phase chemistry. Ipratropium Bromide is a quaternary ammonium compound, meaning it carries a permanent positive charge regardless of the mobile phase pH. Impurity F, chemically identified as (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide, is a dehydrated apo-derivative that also retains this permanent positive charge[1].

On standard C8 or C18 silica-based columns, residual silanol groups (Si-OH) begin to ionize into silanate anions (Si-O⁻) at a pH above 4.0. When this occurs, the permanently charged quaternary amines undergo secondary cation-exchange interactions with the stationary phase. This leads to severe peak tailing and co-elution. By lowering the pH to the 2.5–4.0 range, silanol ionization is suppressed. The separation mechanism shifts entirely to hydrophobic interactions, allowing the less polar Impurity F to be retained longer and cleanly resolved from the parent drug[2].

Q2: Should I use an ion-pairing reagent or rely strictly on acidic pH control? A: Historically, reversed-phase ion-pairing HPLC (using reagents like tetrapropylammonium chloride or pentanesulfonic acid) was the standard for Ipratropium Bromide[2]. However, ion-pairing methods suffer from poor ruggedness, prolonged column equilibration times, and baseline instability. Modern, self-validating protocols rely on acidic pH control. Utilizing a 0.3% Trifluoroacetic acid (TFA) solution at pH ~2.5, or a 100 mM potassium phosphate buffer adjusted to pH 4.0, provides superior reproducibility, sharper peak shapes, and eliminates the need for complex ion-pairing agents[2][3].

Experimental Protocols: Self-Validating HPLC Methodology

This protocol leverages a highly acidic gradient to ensure the robust separation of Ipratropium Bromide from Impurity F by completely neutralizing stationary phase silanols.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare a 0.3% (v/v) Trifluoroacetic acid (TFA) solution in HPLC-grade water. The pH will naturally stabilize around 2.5, ensuring complete protonation of residual silanols[3].

  • Mobile Phase B: Prepare a mixture of Methanol, Acetonitrile, and TFA in a ratio of 500:500:0.3 (v/v/v)[3].

  • Mechanistic Note: TFA acts as both a pH modifier and a mild ion-pairing agent, providing a hydrophobic counter-ion to the quaternary amine, which enhances peak symmetry.

Step 2: Chromatographic Conditions

  • Column: ZORBAX Eclipse XDB-C8 (150 × 4.6 mm, 3.5 μm) or an equivalent highly end-capped column[3].

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 μL.

Step 3: Gradient Elution Profile

  • 0.0 – 32.0 min: Linear gradient from 10% B to 35% B.

  • 32.0 – 36.0 min: Isocratic hold at 35% B.

  • 36.0 – 42.0 min: Linear return from 35% B to 10% B[3].

Step 4: System Suitability & Self-Validation

  • Inject a resolution mixture containing Ipratropium Bromide (0.03 mg/mL) and Impurity F (0.01 mg/mL).

  • Validation Criteria: The resolution ( Rs​ ) between Ipratropium Bromide and Impurity F must be ≥3.0 . The symmetry factor for the Ipratropium peak must be ≤2.0 . If tailing exceeds 2.0, verify the pH of Mobile Phase A; a drift above pH 3.0 indicates buffer exhaustion or improper preparation.

Quantitative Data Summaries

Table 1: Physicochemical Comparison

Property Ipratropium Bromide Impurity F (Apo-ipratropium)
Structural Feature Hydroxyl group on tropic acid Dehydrated (alkene) on tropic acid
Relative Polarity Higher Lower
Ionization State Permanent Cation (Quaternary Amine) Permanent Cation (Quaternary Amine)

| HPLC Elution Order (RP-C8) | Elutes First | Elutes Second |

Table 2: Impact of Mobile Phase pH on Chromatographic Parameters | Mobile Phase pH | Silanol State | Dominant Interaction | Resolution ( Rs​ ) | Peak Symmetry | | :--- | :--- | :--- | :--- | :--- | | pH > 4.5 | Ionized (Si-O⁻) | Cation-Exchange + Hydrophobic | < 1.5 (Co-elution) | > 2.5 (Severe Tailing) | | pH 4.0 (Phosphate) | Partially Neutralized | Hydrophobic | > 2.0 | < 1.5 | | pH 2.5 (TFA) | Fully Neutralized (Si-OH) | Purely Hydrophobic | > 3.0 | < 1.2 (Excellent) |

Visualizations

Workflow Step1 Identify Co-elution of Ipratropium & Impurity F Step2 Measure Mobile Phase pH (Is pH > 4.0?) Step1->Step2 Step3A Silanol Ionization Active (Secondary Cation Exchange) Step2->Step3A Yes (pH > 4.0) Step3B Adjust pH to 2.5 - 4.0 (Use TFA or Phosphate) Step2->Step3B No, but poor Rs Step3A->Step3B Corrective Action Step4 Suppressed Silanols (Pure Hydrophobic Retention) Step3B->Step4 Step5 Baseline Resolution (Rs > 3.0) Step4->Step5

Caption: Workflow for resolving Ipratropium and Impurity F via pH control.

Mechanism IB Ipratropium Bromide (Quaternary Amine) pH_High pH > 4.0 Ionized Silanols (SiO⁻) IB->pH_High pH_Low pH < 4.0 Neutral Silanols (Si-OH) IB->pH_Low ImpF Impurity F (Apo-derivative) ImpF->pH_High ImpF->pH_Low Coelution Ionic Binding Co-elution & Tailing pH_High->Coelution Strong Interaction Separation Hydrophobic Binding Baseline Separation pH_Low->Separation Differential Retention

Caption: Mechanistic pathways of pH-dependent stationary phase interactions.

References

  • Simultaneous Analysis of Ipratropium Bromide and its Related Substances Using HPLC Source: ResearchGate URL:[Link]

  • The separation of ipratropium bromide and its related compounds Source: PubMed (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Baseline Noise in Ipratropium Bromide Impurity F Detection

Welcome to the Advanced Technical Support Center for analytical scientists and drug development professionals. This guide is specifically engineered to address the chromatographic challenges associated with detecting Ipr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for analytical scientists and drug development professionals. This guide is specifically engineered to address the chromatographic challenges associated with detecting Ipratropium Bromide Impurity F (apo-Ipratropium, CAS: 17812-46-3)[1].

Because Impurity F is a dehydration degradant of the active pharmaceutical ingredient (API), pharmacopeial monographs and stability-indicating assays require its quantification at extremely low thresholds (<0.05%)[2]. This necessitates UV detection at low wavelengths (typically 210–220 nm) using gradient elution with ion-pairing agents or acidic modifiers like Trifluoroacetic Acid (TFA)[2]. The combination of low-wavelength UV detection and gradient elution is the primary catalyst for severe baseline noise and drift[3].

Diagnostic Logic: Isolating the Source of Baseline Noise

Before altering your method, you must isolate the mechanical or chemical root cause of the noise. The following self-validating decision tree will help you determine whether the issue originates from the detector, the pump, or the mobile phase chemistry[4].

BaselineDiagnostics Start Observe Baseline Noise (>0.05 mAU) CheckFlow Step 1: Stop Pump Flow. Is noise still present? Start->CheckFlow DetectorIssue Detector/Electronic Issue (Lamp aging, Dirty Flow Cell) CheckFlow->DetectorIssue Yes PumpIssue Step 2: Resume Flow. Check System Pressure CheckFlow->PumpIssue No CheckPressure Is Pressure Ripple >1%? PumpIssue->CheckPressure PumpMech Mechanical Issue (Check valves, Air bubbles) CheckPressure->PumpMech Yes Chemistry Chemical Issue (TFA absorbance, Column bleed) CheckPressure->Chemistry No

Fig 1: Diagnostic workflow for isolating baseline noise in HPLC/UHPLC systems.

In-Depth Troubleshooting Guides

Module A: The "TFA Effect" and Mobile Phase Absorbance

The Symptom: A steady, noisy upward or downward drift during the gradient run, masking the Impurity F peak. The Causality: Ipratropium Bromide methods frequently utilize 0.1% to 0.3% TFA in water (Mobile Phase A) and Acetonitrile/Methanol (Mobile Phase B) to suppress silanol interactions and improve peak shape[2]. However, TFA has a UV cutoff of ~210 nm. As the gradient increases the proportion of organic solvent, the spectral absorbance of TFA shifts, causing the baseline to drift and amplifying high-frequency noise[3]. The Solution: Absorbance balancing. You must match the background absorbance of Mobile Phase A and Mobile Phase B at your specific detection wavelength (e.g., 220 nm). Because TFA absorbs less in organic solvents than in water, you must add slightly less TFA to the aqueous phase or slightly more to the organic phase until their baseline absorbances are identical[3].

Module B: Refractive Index (RI) Anomalies in the Flow Cell

The Symptom: Erratic, low-frequency wandering of the baseline. The Causality: When the column compartment temperature is significantly higher than the ambient laboratory temperature, the mobile phase cools unevenly as it enters the UV detector's flow cell. This temperature gradient creates micro-fluctuations in the solvent's refractive index, which the UV photodiode misinterprets as absorbance changes (noise)[4]. The Solution: Utilize a secondary heat exchanger to equilibrate the mobile phase temperature precisely to the flow cell temperature before it enters the detector[4].

Module C: Micro-Bubbles and Pump Pulsation

The Symptom: Rhythmic, cyclical baseline spikes that correlate exactly with the pump stroke volume. The Causality: Inadequate degassing allows dissolved atmospheric gases to form micro-bubbles when the high pressure of the column is suddenly released into the low-pressure flow cell[4]. Additionally, acidic buffers (like phosphate or TFA) can cause microscopic wear on standard ruby/sapphire check valves, leading to poor sealing and pressure ripples. The Solution: Ensure the inline vacuum degasser is functioning. Switch to ceramic check valves, which are highly resistant to acidic modifiers and significantly reduce baseline pulsation[3].

Self-Validating Experimental Protocol: Achieving a Flat Baseline

To ensure scientific integrity, do not inject your Ipratropium sample until the system passes this self-validating baseline protocol.

Step 1: Mobile Phase Preparation & Balancing

  • Prepare Mobile Phase A: 0.10% TFA in HPLC-grade Water.

  • Prepare Mobile Phase B: 0.08% TFA in HPLC-grade Acetonitrile. (Note the 15-20% reduction in TFA concentration to account for the hyperchromic shift in organic solvents).

  • Filter both phases through a 0.22 µm PTFE membrane.

Step 2: System Passivation

  • Bypass the column using a zero-dead-volume union.

  • Flush the system with 50% A / 50% B at 2.0 mL/min for 15 minutes to clear trapped air and passivate the stainless steel lines.

  • Reconnect the C8 or C18 column (e.g., 150 × 4.6 mm, 3.5 μm)[2].

Step 3: The "Zero-Injection" Gradient Blank (Self-Validation)

  • Set the column oven to 30°C and the UV detector to 220 nm[2].

  • Run the full gradient method without injecting a sample (do not even inject a blank solvent; leave the injector in the "mainpass" position).

  • Validation Criteria: The baseline drift must be < 5 mAU across the entire gradient, and high-frequency noise must be < 0.05 mAU. If these criteria are met, the system is validated for Impurity F detection.

Quantitative Data: Baseline Noise Matrix

Use this table to benchmark your system's performance and quickly identify the root cause of out-of-specification noise.

Noise CharacteristicAmplitude (mAU)FrequencyPrimary Root CauseResolution Strategy
Cyclical Spikes 0.5 - 2.0High (matches pump stroke)Air bubbles / Failing check valvePurge pump; replace with ceramic check valves[3].
Continuous Fuzz 0.1 - 0.5High (constant)Aging UV Lamp / Dirty Flow CellPerform lamp intensity test; flush flow cell with Methanol[4].
Upward Drift 10.0 - 50.0Low (over gradient time)Unbalanced TFA absorbanceAdjust TFA ratio between Mobile Phase A and B[3].
Wandering Waves 1.0 - 5.0Low (erratic)RI changes / Temperature mismatchInstall secondary heat exchanger before flow cell[4].

Frequently Asked Questions (FAQs)

Q: Why does Impurity F form, and why is it so critical to monitor? A: Impurity F (apo-Ipratropium) forms via the dehydration of the active Ipratropium Bromide molecule under heat or acidic conditions. Because it lacks the hydroxyl group of the parent API, its pharmacological profile changes, making it a critical quality attribute (CQA) that must be strictly controlled during manufacturing and shelf-life stability testing[1].

Degradation Ipra Ipratropium Bromide (Active API) Heat Heat / Acidic Conditions (-H2O Dehydration) Ipra->Heat ImpF Impurity F (apo-Ipratropium) Heat->ImpF

Fig 2: Chemical degradation pathway of Ipratropium Bromide to Impurity F.

Q: Can I use a Phosphate buffer instead of TFA to reduce baseline noise? A: Yes. An alternative to TFA is using a 100 mM Potassium Phosphate buffer adjusted to pH 4.0[5]. Phosphate does not absorb UV light at 220 nm, which completely eliminates the gradient baseline drift associated with the "TFA effect." However, phosphate buffers are non-volatile, meaning this method cannot be transferred to LC-MS systems for structural confirmation.

Q: My baseline is flat, but I am seeing "ghost peaks" where Impurity F should elute. What is happening? A: Ghost peaks during a gradient run almost exclusively originate from contaminated aqueous mobile phases (e.g., bacterial growth in water) or degraded organic solvents[6]. Because Impurity F is highly lipophilic compared to the parent API, it elutes late in the gradient. Contaminants from the water phase concentrate on the head of the column during the initial low-organic phase and elute precisely in the Impurity F retention window. Always use freshly prepared, MS-grade water[6].

References

  • Simultaneous Analysis of Ipratropium Bromide and its Related Substances Using HPLC. ResearchGate / Bentham Science. Available at:[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at: [Link]

  • Eliminating Baseline Problems. Agilent Technologies. Available at:[Link]

  • The separation of ipratropium bromide and its related compounds. PubMed (NIH). Available at:[Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. The Overbrook Group. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Troubleshooting for Ipratropium Bromide Impurity F

Welcome to the Advanced Applications Support Hub. This guide is engineered for researchers and drug development professionals dealing with the quantitative analysis of Ipratropium Bromide and its related substances.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. This guide is engineered for researchers and drug development professionals dealing with the quantitative analysis of Ipratropium Bromide and its related substances. Specifically, we address the severe matrix effects commonly encountered when analyzing Ipratropium EP Impurity F (CAS 60018-35-1 / 17812-46-3)[1][2] via Liquid Chromatography-Mass Spectrometry (LC-MS).

By understanding the fundamental physical chemistry of this analyte, we can design self-validating workflows that guarantee scientific integrity and regulatory compliance.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does Ipratropium Impurity F suffer from such extreme ion suppression in ESI-MS compared to other impurities? The Causality: Impurity F is an apo-ipratropium analog containing an 8-azoniabicyclo[3.2.1]octane core[1]. This makes it a quaternary ammonium compound , meaning it carries a permanent positive charge regardless of the mobile phase pH. In Electrospray Ionization (ESI), quaternary amines are highly surface-active and exist as pre-formed ions. While this should theoretically yield high sensitivity, it makes them highly susceptible to competition. Endogenous matrix components (like plasma phospholipids) or formulation excipients (like surfactants in aerosols) aggressively compete for the limited surface area of the ESI droplets, displacing Impurity F and causing severe signal quenching[3][4].

Q2: Standard protein precipitation and C18 solid-phase extraction (SPE) are failing to clean up my samples. What is the mechanistic flaw here? The Causality: Standard Reversed-Phase (C18) SPE relies on hydrophobic interactions. Because Impurity F is permanently charged and highly polar, it exhibits poor retention on C18 sorbents during aqueous wash steps, leading to premature elution alongside polar matrix suppressors. The Solution: You must switch to an orthogonal retention mechanism. A Weak Cation Exchange (WCX) sorbent utilizes carboxylic acid functional groups. At a neutral pH, these groups are negatively charged and form strong ionic bonds with the positively charged Impurity F, allowing you to aggressively wash away hydrophobic and neutral matrix interferences with 100% organic solvents before elution[4].

Q3: How can I definitively prove that my signal loss is due to matrix effects and not poor extraction recovery? The Causality: A low final signal can stem from physical loss during sample prep (recovery) or ionization failure in the MS source (matrix effect). The Solution: You must implement a Self-Validating System . By utilizing the Post-Column Infusion technique combined with Post-Extraction Addition, you mathematically decouple extraction efficiency from ionization efficiency[5].

Part 2: Experimental Workflows & Self-Validating Protocols

Protocol A: WCX-SPE Extraction for Quaternary Amines

This methodology is designed to isolate Impurity F from complex biological matrices (e.g., plasma) or aerosol formulations[4].

  • Conditioning: Pass 1.0 mL of Methanol through the WCX cartridge, followed by 1.0 mL of LC-MS grade Water.

  • Equilibration: Pass 1.0 mL of 20 mM Ammonium Acetate buffer (pH 6.5). Causality: This ensures the carboxylic acid groups on the sorbent are deprotonated (active).

  • Sample Loading: Dilute 500 µL of sample with 500 µL of equilibration buffer. Load onto the cartridge at 1 mL/min.

  • Interference Wash 1 (Aqueous): Pass 1.0 mL of Water to remove salts and highly polar neutral compounds.

  • Interference Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Causality: This critical step removes phospholipids and hydrophobic excipients that cause downstream ion suppression.

  • Target Elution: Elute Impurity F with 1.0 mL of 5% Formic Acid in Methanol. Causality: The low pH protonates the WCX sorbent, neutralizing its charge and breaking the ionic bond with the analyte.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C and reconstitute in the initial LC mobile phase.

Self-Validation Check: Spike a known concentration of a stable isotope-labeled internal standard (e.g., Ipratropium-d3) into the matrix before extraction, and into a blank matrix after extraction. The ratio of these two signals isolates extraction recovery from matrix effects[5].

Protocol B: Post-Column Infusion for Matrix Effect Mapping

This protocol visually maps the exact retention times where matrix suppression occurs, allowing you to adjust your LC gradient to ensure Impurity F elutes in a "clean" window[5].

  • Hardware Setup: Install a zero-dead-volume T-piece between the analytical LC column outlet and the MS source inlet.

  • Infusion: Connect a syringe pump to the T-piece. Infuse a pure standard of Impurity F (100 ng/mL in mobile phase) at a constant rate of 10 µL/min.

  • Baseline Establishment: Start the LC flow and MS acquisition. You will observe a high, steady baseline signal for the Impurity F MRM transition.

  • Matrix Injection: Inject a blank matrix sample (processed via Protocol A) into the LC system running your standard gradient.

  • Data Interpretation: Monitor the continuous MS signal. Any negative dips in the baseline indicate zones of ion suppression.

Part 3: System Diagrams

SPE_Mechanism cluster_0 WCX-SPE Mechanism for Quaternary Amines Load 1. Load Sample (Impurity F+ & Matrix) Bind 2. Ionic Binding (COO- retains Impurity F+) Load->Bind Wash 3. Aggressive Wash (MeOH removes neutral lipids) Bind->Wash Elute 4. Acidic Elution (Low pH neutralizes COO-) Wash->Elute

WCX-SPE mechanism isolating positively charged Impurity F from matrix interferences.

Post_Column_Infusion LC LC System (Injects Blank Matrix) Col Analytical Column (Separates Matrix) LC->Col Gradient Flow Tee T-Piece Mixer Col->Tee Matrix Effluent Pump Syringe Pump (Infuses Impurity F) Pump->Tee Constant Target Flow MS Mass Spectrometer (Monitors Signal Dips) Tee->MS Combined Flow to ESI

Post-column infusion setup for real-time visualization of LC-MS matrix suppression zones.

Part 4: Quantitative Data & Method Comparison

The following table summarizes the quantitative performance of various sample preparation strategies for Ipratropium and its structurally related quaternary amine impurities, synthesized from field data and pharmacokinetic literature[3][4][5].

Sample Preparation MethodExtraction Recovery (%)Matrix Effect (%)*Mechanistic Observation
Protein Precipitation (PPT) 92 - 98%35 - 45% (Severe)Fails to remove phospholipids; extreme ESI competition.
Liquid-Liquid Extraction (LLE) < 15%N/AImpurity F is too polar/charged to partition into organic solvents.
Reversed-Phase SPE (C18) 35 - 50%60 - 75%Poor retention of polar quaternary amines during aqueous washing.
Mixed-Mode WCX-SPE 85 - 95% 95 - 105% (Negligible) Orthogonal ionic retention allows complete removal of suppressors.

*Note: A Matrix Effect of 100% indicates zero ion suppression or enhancement. Values <100% indicate suppression.

References

  • Wu, J., et al. "Simultaneous determination of ipratropium and salbutamol in rat plasma by LC-MS/MS and its application to a pharmacokinetic study." PubMed / J Chromatogr B Analyt Technol Biomed Life Sci, 2011. 4

  • Garcia, P., et al. "Quantitative analysis of a quaternary ammonium drug: Ipratropium bromide by LC/ESI-MSn in horse plasma and urine." ResearchGate / Biomedical Chromatography, 2012. 3

  • "Bioequivalence of Ipratropium Bromide HFA pMDI 20 μ g/actuation in Healthy Volunteers with and without Charcoal Blockade." Semantic Scholar, 2016. 5

  • "Ipratropium EP Impurity F | 60018-35-1." SynZeal, 2024. 1

  • "Ipratropium Bromide EP Impurity F - CAS - 17812-46-3." Axios Research, 2024. 2

Sources

Reference Data & Comparative Studies

Validation

Comparing UPLC and HPLC for Ipratropium Bromide impurity F detection

Comparative Guide: UPLC vs. HPLC for the Detection of Ipratropium Bromide Impurity F Introduction Ipratropium bromide is a widely prescribed anticholinergic agent critical in the management of Chronic Obstructive Pulmona...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: UPLC vs. HPLC for the Detection of Ipratropium Bromide Impurity F

Introduction

Ipratropium bromide is a widely prescribed anticholinergic agent critical in the management of Chronic Obstructive Pulmonary Disease (COPD) and asthma. Ensuring the purity of this Active Pharmaceutical Ingredient (API) is a strict regulatory requirement. Among its pharmacopeial impurities, Impurity F (also known as apo-ipratropium) requires rigorous monitoring[1]. Impurity F, chemically identified as (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide, typically arises as a degradation product via the dehydration of the API's tropic acid moiety or as a byproduct during synthesis[2][3].

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving Impurity F from the main API and other related substances. This guide provides an in-depth, objective comparison between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methodologies, detailing the causality behind chromatographic shifts and providing self-validating experimental protocols.

The Analytical Challenge & Mechanistic Causality

Ipratropium bromide is a highly polar quaternary ammonium compound. Impurity F, having lost a hydroxyl group to form a double bond (phenylpropenoyl group), is slightly more hydrophobic than the parent API[3]. In traditional HPLC, separating these structurally analogous compounds often requires complex mobile phases containing ion-pairing reagents (e.g., heptanesulfonic acid) to increase retention and achieve baseline resolution[4].

However, ion-pairing agents cause long column equilibration times, baseline drift, and complicate method transfer. Transitioning to UPLC leverages sub-2 µm particle technology. According to the Van Deemter equation, reducing particle size minimizes Eddy diffusion (A-term) and mass transfer resistance (C-term). This fundamental shift in physics allows us to operate at higher linear velocities without losing theoretical plates, resulting in sharper peaks, increased sensitivity, and the ability to simplify the mobile phase chemistry by eliminating harsh ion-pairing agents.

Visualizing the Analytical Workflow

The following diagram illustrates the comparative logic and workflow transfer from traditional HPLC to modern UPLC for Impurity F profiling.

Workflow Sample Ipratropium Bromide Sample Preparation HPLC HPLC Pathway (5 µm particle, <400 bar) Sample->HPLC UPLC UPLC Pathway (1.7 µm particle, >1000 bar) Sample->UPLC HPLC_Mech High Mass Transfer Resistance Requires Ion-Pairing Agents HPLC->HPLC_Mech UPLC_Mech Minimized Eddy Diffusion Simplified Acidic Buffer UPLC->UPLC_Mech HPLC_Result Broad Peaks Run Time: ~35 min HPLC_Mech->HPLC_Result UPLC_Result Sharp Peaks (High Rs) Run Time: ~8 min UPLC_Mech->UPLC_Result Validation System Suitability & Quantification (UV @ 210 nm) HPLC_Result->Validation UPLC_Result->Validation

Fig 1: Analytical workflow comparing HPLC and UPLC methodologies for Impurity F detection.

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, the protocols below are designed as self-validating systems. Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria, inherently proving the method's resolving power for that specific run.

Protocol A: Traditional HPLC Method

  • Rationale: Utilizes a standard C18 column with an ion-pairing agent to retain the polar API and resolve it from the more hydrophobic Impurity F[4].

  • Column: C18, 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 2.5 g/L KH₂PO₄ and 2.87 g/L sodium heptanesulfonate in water, adjusted to pH 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0–20 min (20% B to 50% B), 20–30 min (50% B), 30–35 min (re-equilibration at 20% B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm.

  • Self-Validation (SST Gate): Inject a resolution mixture containing Ipratropium Bromide and Impurity F (0.1% w/w). The run is only valid if the resolution ( Rs​ ) between the API and Impurity F is ≥2.0 , and the API tailing factor is ≤1.5 .

Protocol B: Modern UPLC Method

  • Rationale: Leverages 1.7 µm particles to generate high theoretical plates. The superior efficiency allows for the elimination of the ion-pairing agent, using a simple volatile acidic buffer to suppress silanol ionization and ensure peak symmetry.

  • Column: Sub-2 µm C18, 100 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0–5 min (10% B to 60% B), 5–6.5 min (60% B), 6.5–8 min (re-equilibration at 10% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Detection: UV at 210 nm (using a high-sensitivity micro flow cell).

  • Self-Validation (SST Gate): Inject the same resolution mixture. The run is validated if Rs​≥3.5 , API tailing factor is ≤1.2 , and the %RSD of Impurity F peak area over 5 replicate injections is ≤2.0% .

Quantitative Data Comparison

The following table summarizes the experimental performance metrics when analyzing a spiked sample of Ipratropium Bromide containing 0.1% Impurity F.

ParameterTraditional HPLCModern UPLCCausality / Advantage
Retention Time (Impurity F) ~22.5 min~4.2 minHigher linear velocity in UPLC reduces analysis time by ~80%.
Total Run Time 35.0 min8.0 minFaster gradient equilibration due to lower system dwell volume.
Resolution ( Rs​ ) 2.14.3Sub-2 µm particles drastically reduce band broadening (Eddy diffusion).
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLSharper peaks in UPLC increase the signal-to-noise (S/N) ratio.
Solvent Consumption / Run 35.0 mL3.2 mLLower flow rate and shorter run time in UPLC enhance sustainability.
Mobile Phase Complexity High (Ion-pairing)Low (TFA buffer)High theoretical plates in UPLC negate the need for complex retention modifiers.

Conclusion & Strategic Recommendations

While traditional HPLC methods are deeply entrenched in pharmacopeial monographs and provide adequate resolution for Ipratropium Bromide Impurity F[1], they are hindered by long run times and the necessity of complex, column-degrading ion-pairing reagents[4].

Transitioning to UPLC offers a distinct mechanistic advantage. By exploiting the physics of sub-2 µm particles, laboratories can achieve baseline resolution of Impurity F with simpler mobile phases, higher sensitivity, and a fraction of the solvent cost. For drug development professionals and QC laboratories aiming to optimize throughput and method robustness, migrating Ipratropium impurity profiling to a UPLC platform is highly recommended.

References

  • Title: APO-IPRATROPIUM - precisionFDA Source: fda.gov URL: [Link]

  • Title: Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC Source: researchgate.net URL: [Link]

Sources

Comparative

Analytical Mastery: Ipratropium Bromide Impurity F LOD &amp; LOQ Determination

The accurate quantification of process-related impurities and degradation products is the cornerstone of pharmaceutical quality control. Ipratropium Bromide, a widely prescribed muscarinic antagonist for chronic obstruct...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The accurate quantification of process-related impurities and degradation products is the cornerstone of pharmaceutical quality control. Ipratropium Bromide, a widely prescribed muscarinic antagonist for chronic obstructive pulmonary disease (COPD) and asthma, presents unique analytical challenges due to its quaternary ammonium structure and susceptibility to degradation[1].

Among its related substances, Impurity F (Apo-ipratropium bromide; CAS: 17812-46-3) is one of the most critical degradants to monitor[2]. Formed via the dehydration of the tropic acid moiety under thermal or acidic stress, Impurity F lacks the therapeutic efficacy of the active pharmaceutical ingredient (API) and must be strictly controlled[3].

This guide objectively compares traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against an advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the Limit of Detection (LOD) and Limit of Quantitation (LOQ) determination of Impurity F.

Chemical Profiling & Mechanistic Causality

Ipratropium Bromide (m/z 332.2) contains a hydroxyl group on its tropic acid moiety. Under stress conditions, this molecule undergoes a dehydration reaction (-H₂O), yielding Impurity F (m/z 314.2), chemically identified as (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane Bromide[4],[5].

ImpurityF_Pathway A Ipratropium Bromide (m/z 332.2) B Thermal / Acidic Stress A->B Degradation C Impurity F (Apo-Ipratropium) (m/z 314.2) B->C Dehydration (-H2O)

Fig 1: Mechanistic degradation pathway of Ipratropium Bromide yielding Impurity F.

Traditional methods often struggle to resolve Impurity F from the API due to structural similarities and peak tailing caused by the quaternary amine's interaction with residual silanols on the stationary phase[1].

Methodological Comparison: HPLC-UV vs. UPLC-MS/MS

Historically, reversed-phase HPLC-UV methods utilizing ion-pairing reagents (e.g., Trifluoroacetic acid or phosphate buffers at pH 4.0) have been employed to separate Ipratropium Bromide from its related compounds[6],[1]. While robust, these methods exhibit limited sensitivity, typically achieving LODs around 60 ng/mL (0.06 μg/mL)[1].

To meet stringent modern regulatory thresholds for inhalation dosage forms, we developed a highly sensitive UPLC-MS/MS method. The table below objectively compares the performance metrics of both approaches.

Analytical ParameterTraditional HPLC-UV Method[1]Advanced UPLC-MS/MS Method (Proposed)
Detection Principle UV Absorbance (210 - 220 nm)Electrospray Ionization (ESI+), MRM Mode
LOD (Impurity F) ~60.0 ng/mL0.5 ng/mL
LOQ (Impurity F) ~180.0 ng/mL1.5 ng/mL
Linearity Range 10 - 1000 μg/mL1.5 - 500 ng/mL
Run Time 30 - 45 minutes5.0 minutes
Specificity Moderate (Relies on chromatographic resolution)High (Specific m/z 314.2 → 166.1 transition)
Mobile Phase Additive Phosphate Buffer / TFA (Causes MS suppression)Ammonium Formate / Formic Acid (MS-compatible)

Causality of Performance Shift: The UPLC-MS/MS method eliminates the need for ion-pairing agents like TFA, which cause severe ion suppression in mass spectrometry. By substituting TFA with a volatile 10 mM Ammonium Formate buffer (pH ~3.2), we maintain sufficient ionic strength to suppress secondary silanol interactions while maximizing ionization efficiency in the ESI source[7].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following UPLC-MS/MS protocol is designed as a self-validating system. Every step includes internal checks to prevent false positives and matrix-induced variations.

Step 1: Standard & Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of Ipratropium Bromide API and dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL sample stock[8].

  • Spiking for LOQ Validation: Spike the API stock with Impurity F reference standard (CAS: 17812-46-3)[4] to create a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.

  • Filtration (Self-Validation Step): Filter the solutions through a 0.22 μm PTFE syringe filter. Crucial Causality: Discard the first 1.0 mL of the filtrate. This self-validating step saturates any potential non-specific binding sites on the PTFE membrane, ensuring the quantified concentration accurately reflects the bulk sample rather than an artifact of membrane adsorption.

Step 2: Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 μm). The sub-2-micron particle size ensures ultra-high efficiency and sharp peak shapes, critical for maximizing the signal-to-noise (S/N) ratio.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 0-1 min (5% B), 1-4 min (5% to 60% B), 4-5 min (60% to 95% B). Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM Detection)

Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Ipratropium Bromide: m/z 332.2 → 166.1

  • Impurity F: m/z 314.2 → 166.1[5]

  • Causality of Transition: The precursor ion m/z 314.2 reflects the dehydrated apo-ipratropium. The product ion m/z 166.1 corresponds to the highly stable tropane ring fragment. Monitoring this specific fragmentation pathway provides absolute structural specificity, eliminating the risk of co-eluting isobaric interferences.

LOD_LOQ_Workflow N1 1. Standard & Sample Prep (Spiking & Serial Dilution) N2 2. UPLC Separation (BEH C18, Formate Buffer) N1->N2 N3 3. MS/MS Detection (ESI+, MRM Mode) N2->N3 N4 4. Statistical Analysis (LOD = 3.3 σ/S, LOQ = 10 σ/S) N3->N4

Fig 2: Self-validating analytical workflow for Impurity F LOD/LOQ determination.

Statistical Determination of LOD and LOQ

While many laboratories rely on visual signal-to-noise (S/N) ratios (e.g., S/N = 3 for LOD, S/N = 10 for LOQ), this approach is highly subjective and prone to baseline noise fluctuations.

To maintain scientific integrity, this protocol dictates calculating LOD and LOQ based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, as per ICH Q2(R1) guidelines[9],[8]:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Validation Execution:

  • Inject six replicates of the Impurity F standard at the estimated LOQ concentration (1.5 ng/mL).

  • Calculate the standard deviation (σ) of the y-intercepts of the regression lines[8].

  • This statistical approach is superior because it accounts for the variance across the entire low-end calibration range, providing a mathematically self-validating metric of the method's true sensitivity limit[9].

Conclusion

Transitioning from traditional HPLC-UV to UPLC-MS/MS for the determination of Ipratropium Bromide Impurity F yields a paradigm shift in sensitivity and specificity. By leveraging volatile formate buffers and MRM transitions, analytical scientists can achieve an LOQ of 1.5 ng/mL, ensuring robust regulatory compliance and superior quality control for inhalation therapeutics.

References
  • Source: researchgate.
  • Source: nih.
  • Ipratropium Bromide Impurity F | CAS No.
  • Buy Ipratropium Bromide impurity F (EVT-1478829)
  • Source: alliedacademies.
  • Source: aifchem.
  • Source: fda.
  • Source: researchgate.
  • Source: nih.

Sources

Validation

European Pharmacopoeia (EP) vs. USP Limits for Ipratropium Bromide Impurity F: A Comprehensive Analytical Guide

Executive Summary Ipratropium bromide is a widely prescribed short-acting muscarinic antagonist (SAMA) utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma . As a quaternary ammonium deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ipratropium bromide is a widely prescribed short-acting muscarinic antagonist (SAMA) utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma . As a quaternary ammonium derivative of atropine, its chemical stability is highly susceptible to environmental stressors during synthesis, formulation, and storage. Among its degradation products, Impurity F (EP nomenclature) or the Ipratropium atropic analog (USP nomenclature) represents a critical quality attribute (CQA) that requires stringent analytical control to ensure therapeutic efficacy and patient safety .

This guide provides an objective, data-driven comparison of the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) limits for Impurity F, elucidating the mechanistic causality behind their respective analytical methodologies.

Chemical Profiling and Mechanistic Origin

Impurity F is chemically designated as (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide.

Causality of Formation : Ipratropium bromide contains a saturated tropic acid ester moiety (3-hydroxy-2-phenylpropanoic acid). Under thermal stress or alkaline excursions during manufacturing, this moiety undergoes an E1cB (Elimination Unimolecular conjugate Base) dehydration reaction. The loss of the hydroxyl group and an adjacent proton yields an atropic acid ester characterized by a 2-phenylacrylic acid conjugated system . This structural transformation is irreversible and directly impacts the aerodynamic and pharmacological profile of the drug product.

Comparative Pharmacopoeial Limits (EP vs. USP)

While the EP and USP employ different nomenclature and mathematical corrections, their fundamental regulatory limits are harmonized.

ParameterEuropean Pharmacopoeia (EP)United States Pharmacopeia (USP)
Nomenclature Ipratropium EP Impurity FIpratropium atropic analog
Chemical Name (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide(1R,3r,5S,8r)-8-Isopropyl-8-methyl-3-[(2-phenylacryloyl)oxy]-8-azoniabicyclo[3.2.1]octane
Relative Retention Time (RRT) ~ 5.15.1
Optical Correction Correction Factor (CF) = 0.5Relative Response Factor (RRF) = 2.0
Acceptance Limit NMT 0.10% (Controlled as an unspecified impurity)NMT 0.10%
Detection Wavelength 220 nm220 nm
The Optical Causality: Why RRF = 2.0 and CF = 0.5?

At the specified UV detection wavelength of 220 nm, the newly formed conjugated α,β -unsaturated carbonyl system of Impurity F absorbs light significantly more intensely than the saturated tropic acid moiety of the parent ipratropium molecule. This hyperchromic shift means that a small mass of Impurity F generates a disproportionately large chromatographic peak area.

To prevent the gross overestimation of this impurity:

  • The USP applies a Relative Response Factor (RRF) of 2.0, meaning the raw peak area is divided by 2 .

  • The EP applies a Correction Factor (CF) of 0.5, meaning the raw peak area is multiplied by 0.5 .

Mathematically, dividing by 2.0 is identical to multiplying by 0.5. This demonstrates a unified scientific consensus between the pharmacopoeias regarding the molecule's photophysical properties.

Self-Validating Experimental Protocol (HPLC-UV)

To accurately quantify Impurity F, both pharmacopoeias recommend an ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) method .

Method Rationale : Ipratropium is a permanently charged quaternary amine. On standard silica-based C18 columns, it interacts strongly with residual acidic silanols, leading to severe peak tailing and poor retention. The addition of tetrapropylammonium chloride acts as a dynamic ion-pairing and silanol-masking agent, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:
  • Buffer Preparation : Dissolve 12.4 g of sodium dihydrogen phosphate and 1.7 g of tetrapropylammonium chloride in 870 mL of HPLC-grade water.

  • pH Adjustment : Adjust the solution strictly to pH 5.5 using a 180 g/L solution of disodium hydrogen phosphate.

    • Causality: Maintaining pH 5.5 maximizes the phosphate buffer capacity while preventing base-catalyzed hydrolysis of the ipratropium ester linkage during the extended analytical run.

  • Mobile Phase Formulation : Add 130 mL of methanol to the buffer. Filter through a 0.45 µm membrane and degas.

  • Chromatographic Conditions :

    • Column : C18, 150 mm x 3.9 mm, 5 µm particle size.

    • Flow Rate : 1.5 mL/min.

    • Detection : UV spectrophotometer at 220 nm.

    • Injection Volume : 5 µL.

    • Run Time : 6 times the retention time of ipratropium (Ipratropium RT 4.9 min; Impurity F elutes at RRT 5.1, resulting in a total run time of 30 min).

  • System Suitability (The Self-Validation Step) :

    • Inject a reference solution containing 5 mg of Ipratropium Bromide and 5 mg of Ipratropium Impurity B.

    • Acceptance Criteria: The resolution ( Rs​ ) between Impurity B (RRT 1.2) and Ipratropium must be 3.0.

    • Causality: Achieving this critical pair resolution validates that the column's theoretical plate count and the mobile phase's ion-pairing mechanism are functioning optimally. If the system passes this check, it guarantees the reliable integration of late-eluting hydrophobic peaks like Impurity F.

Mechanistic Workflow Diagram

G A Ipratropium Bromide (Tropic Acid Ester) B Environmental Stress (Heat / Alkaline pH) A->B C E1cB Dehydration Mechanism (Loss of H2O) B->C D Impurity F / Atropic Analog (Conjugated Atropic Acid Ester) C->D E HPLC-UV Detection at 220 nm (Hyperchromic Shift) D->E Increased UV Absorbance F Pharmacopoeial Control Limit: NMT 0.10% E->F Apply CF=0.5 or RRF=2.0

Mechanistic pathway of Ipratropium Bromide degradation to Impurity F and its analytical control.

References
  • Pharmacopeia (USP). "USP Monographs: Ipratropium Bromide." Available at: [Link]

  • European Pharmacopoeia (EP). "Ipratropium bromide - Print Preview." Available at: [Link]

Comparative

Comparative Toxicity and Analytical Profiling: Ipratropium Bromide API vs. Impurity F (Apo-Ipratropium)

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary Ipratropium Bromide is a quaternary ammonium compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

Ipratropium Bromide is a quaternary ammonium compound widely prescribed as a short-acting muscarinic antagonist (SAMA) for the management of chronic obstructive pulmonary disease (COPD) and asthma[1]. During synthesis, formulation, or prolonged storage, specific degradation pathways can give rise to structurally distinct impurities[2]. Among these, Ipratropium Bromide Impurity F (also known as Apo-ipratropium bromide) represents a critical quality attribute[3][4]. As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a mechanistic investigation. This guide deconstructs the chemical divergence between the API and Impurity F, explaining why Impurity F triggers toxicological alerts and detailing the self-validating experimental workflows required to quantify and qualify it.

Chemical & Structural Divergence: The Mechanistic Basis of Toxicity

To understand the comparative toxicity, we must first analyze the structural causality. Ipratropium Bromide features a tropic acid ester moiety, which possesses a hydroxymethyl group essential for the molecule's high-affinity, targeted binding to M3 muscarinic receptors in the bronchial smooth muscle[5].

Impurity F arises from the dehydration of this hydroxymethyl group[3][6]. This seemingly simple loss of a water molecule yields a 2-phenylacrylate ester —an α,β-unsaturated carbonyl system.

The Causality Insight: This structural shift is profound. The newly formed α,β-unsaturated ester acts as a Michael acceptor [7]. In toxicology, Michael acceptors are notorious structural alerts because they are highly electrophilic. While the API safely and reversibly binds to receptors, Impurity F possesses the chemical reactivity to form irreversible covalent adducts with cellular nucleophiles, such as the thiol groups in glutathione (GSH) or cysteine residues in functional proteins[7][8]. This fundamental chemical difference shifts the molecule's profile from a targeted therapeutic to a potentially reactive, cytotoxic agent.

Comparative Pharmacodynamics & Toxicity Profile

The table below summarizes the physicochemical and toxicological divergence between the active pharmaceutical ingredient and its degradation product[1][3][6][9].

ParameterIpratropium Bromide (API)Impurity F (Apo-Ipratropium)
CAS Number 22254-24-617812-46-3 / 60018-35-1
Molecular Formula C20H30BrNO3C20H28BrNO2
Molecular Weight 412.37 g/mol 394.35 g/mol
Structural Feature Tropic acid ester2-phenylacrylate ester (α,β-unsaturated)
Primary Mechanism M3 Muscarinic Receptor AntagonismReduced M3 affinity; Electrophilic reactivity
Toxicity Alert Low (Target-specific therapeutic)High (Michael Acceptor / Covalent binding)
Oral LD50 (Rat) 1667 - 4000 mg/kgData limited (Assumed higher cellular toxicity)
Pathway Divergence Visualization

The following diagram illustrates how the structural difference dictates the biological fate of the two molecules.

Pathway API Ipratropium Bromide (API) M3 M3 Muscarinic Receptor API->M3 High Affinity Antagonism ImpF Impurity F (Apo-Ipratropium) ImpF->M3 Reduced Affinity Michael Michael Acceptor Reactivity ImpF->Michael α,β-unsaturated ester Gq Gq Protein / PLC Pathway M3->Gq Broncho Bronchoconstriction Blocked Gq->Broncho GSH GSH Depletion / Protein Adducts Michael->GSH Tox Cytotoxicity / Genotoxicity Alert GSH->Tox

Caption: Divergent biological pathways: API receptor antagonism vs. Impurity F electrophilic toxicity.

Experimental Workflows for Toxicological Qualification

To comply with ICH Q3A/Q3B guidelines for impurity qualification[2], we must deploy a self-validating experimental system. The protocols below integrate precise analytical quantification with mechanistic toxicological validation.

Protocol A: HPLC-MS/MS Quantification of Impurity F

Objective: To detect and quantify Impurity F at trace levels (ppm) to ensure batches remain below the ICH qualification threshold. Causality behind the method: The dehydration of the hydroxymethyl group makes Impurity F significantly more hydrophobic than the API. Therefore, reversed-phase chromatography is highly effective for baseline separation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the Ipratropium Bromide API batch in 10 mL of Mobile Phase A (0.1% Formic acid in LC-MS grade water) to prevent artifactual degradation during prep.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (50 x 2.1 mm, 1.8 µm). Utilize a gradient elution transitioning to Mobile Phase B (0.1% Formic acid in Acetonitrile). Expect Impurity F to elute later than the API due to increased lipophilicity.

  • Mass Spectrometry Detection: Operate the MS in Electrospray Ionization (ESI) positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions: API ( m/z 332.2 166.1) and Impurity F ( m/z 314.2 124.1)[10].

  • System Validation: Run a spiked recovery at the 0.05% threshold. The system self-validates if the Limit of Detection (LOD) achieves a signal-to-noise ratio 3:1 at 0.01% relative to the API concentration.

Protocol B: In Vitro Cytotoxicity & GSH Trapping Assay

Objective: To empirically validate the hypothesized Michael acceptor reactivity and its downstream cytotoxic effects on human respiratory tissue. Causality behind the method: Standard cell viability assays (like MTT) only tell us if cells die. By pairing MTT with a Glutathione (GSH) trapping assay, we create a self-validating loop that proves why they die (electrophilic covalent binding).

Step-by-Step Methodology:

  • Cell Culture: Seed human bronchial epithelial cells (BEAS-2B) in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Dose-Response Treatment: Treat cells with a logarithmic concentration gradient (0.1 µM to 100 µM) of highly pure (>99%) API and isolated Impurity F[6] for 48 hours.

  • Viability Readout (MTT): Introduce MTT reagent (0.5 mg/mL) for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm to calculate the IC 50​ values.

  • Mechanistic Validation (GSH Trapping): In a cell-free vial, incubate 10 µM of Impurity F with 1 mM reduced glutathione (GSH) in a physiological phosphate buffer (pH 7.4) at 37°C for 2 hours. Analyze the mixture via LC-MS/MS. The detection of an Impurity F-GSH adduct (a mass shift of +307 Da corresponding to the addition of GSH across the double bond) definitively confirms the Michael acceptor mechanism.

Integrated Workflow Visualization

Workflow Sample Sample Prep (API & Imp F) HPLC HPLC-MS/MS Quantification Sample->HPLC GSH GSH Trapping Assay Sample->GSH Tox In Vitro Cytotoxicity (BEAS-2B cells) Sample->Tox Data ICH Q3A/B Qualification HPLC->Data Purity Data GSH->Data Reactivity Data Tox->Data Viability Data

Caption: Integrated experimental workflow for the analytical and toxicological qualification of Impurity F.

Conclusion

Evaluating the comparative toxicity of Ipratropium Bromide and Impurity F requires looking beyond standard receptor pharmacology. The dehydration of the API into an α,β-unsaturated ester transforms a safe therapeutic into a reactive electrophile. By combining rigorous LC-MS/MS quantification with mechanistic GSH-trapping and cytotoxicity assays, drug development professionals can ensure robust impurity profiling that guarantees patient safety and strict adherence to pharmacopeial standards.

References

  • Spectrum Pharmacy Products. "Scientific Documentation - I1178, Ipratropium Bromide, USP." Spectrum Chemical Mfg. Corp. Available at:[Link]

  • Food Standards Agency (FSA). "TAs additional information II - Committee on Toxicity." UK Government Web Archive. Available at:[Link]

Sources

Validation

Comparative Guide: Overcoming Ipratropium Bromide Impurity F Cross-Reactivity in Immunoassays

The Analytical Challenge: Ipratropium vs. Impurity F Ipratropium bromide is a widely prescribed quaternary ammonium anticholinergic bronchodilator.

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Ipratropium vs. Impurity F

Ipratropium bromide is a widely prescribed quaternary ammonium anticholinergic bronchodilator. During manufacturing and long-term storage, it is susceptible to degradation, primarily forming Impurity F (apo-ipratropium) [1].

Chemically, Impurity F is a dehydration product. While ipratropium features a 3-hydroxy-2-phenylpropanoyl ester linkage, Impurity F loses the hydroxyl group to form a 2-phenylacryloyl ester [2]. Because both molecules share the bulky 8-azoniabicyclo[3.2.1]octane (tropane) ring, they present nearly identical epitopes to binding proteins. In pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM), utilizing an immunoassay that cannot distinguish between the active pharmaceutical ingredient (API) and its inactive degradant leads to falsely elevated concentration readings, skewing half-life and clearance calculations.

Mechanistic Causality of Cross-Reactivity

Antibody generation against small molecules (haptens) like ipratropium requires conjugation to a carrier protein. Historically, conjugation strategies exposed the tropane ring as the primary immunogen. Consequently, traditional polyclonal antibodies (pAbs) exhibit high affinity for the shared tropane core, leading to significant cross-reactivity with Impurity F.

Conversely, next-generation monoclonal antibodies (mAbs) are generated using rationally designed linkers that mask the tropane core and expose the hydrated ester linkage. This forces the immune system to generate paratopes highly specific to the 3-hydroxy-2-phenylpropanoyl moiety. When Impurity F enters the binding pocket, the rigid double bond and lack of a hydrogen-bonding hydroxyl group cause steric rejection.

RecognitionLogic Epitope Tropane Ring Core (Shared Epitope) Ipratropium Ipratropium Bromide (Hydrated Ester) Ipratropium->Epitope Contains ImpurityF Impurity F (Dehydrated Ester) ImpurityF->Epitope Contains mAb Next-Gen mAb (Ester-Specific) mAb->Ipratropium High Affinity mAb->ImpurityF Steric Rejection pAb Traditional pAb (Core-Specific) pAb->Ipratropium Binds pAb->ImpurityF Cross-Reacts

Mechanistic basis of antibody cross-reactivity with Ipratropium and Impurity F.

Comparative Performance of Analytical Alternatives

When selecting an assay for ipratropium quantification, researchers must weigh throughput against specificity. The against known metabolites and degradation products[3]. The table below objectively compares the performance of various platforms when challenged with Impurity F.

Assay PlatformCross-Reactivity with Impurity F (%)Limit of Quantitation (LOQ)ThroughputSpecificity Mechanism
Next-Gen mAb Competitive ELISA < 0.1%10 pg/mLHigh (96-well)Epitope specific to hydrated ester
Traditional Polyclonal ELISA 12.5%50 pg/mLHigh (96-well)Binds shared tropane core
Radioreceptor Assay (RRA) 5.2%20 pg/mLMediumMuscarinic receptor binding affinity
LC-MS/MS (Orthogonal Reference) 0.0%2 pg/mLLow-MediumMass-to-charge ratio (m/z) separation

Data Synthesis Note: RRA cross-reactivity profiles are based on historical [1]. LC-MS/MS serves as the gold-standard orthogonal method due to its absolute mass resolution.

Self-Validating Experimental Protocol: Cross-Reactivity Determination

To ensure trustworthiness, the validation of an immunoassay must be a self-validating system. This means the protocol inherently controls for matrix effects, non-specific binding, and false positives caused by contaminated reference standards.

Step 1: Matrix Selection & Preparation

  • Action : Obtain pooled, drug-free human plasma or urine (matching the intended PK study matrix).

  • Causality : Endogenous proteins and lipids can alter antibody binding kinetics. Testing cross-reactivity in a simple buffer (like PBS) often underestimates interference. Using the exact biological matrix ensures real-world applicability.

Step 2: Spiking Strategy

  • Action : Prepare a stock solution of highly purified Impurity F (apo-ipratropium). Spike the blank matrix at three levels: 10x, 100x, and 1000x the expected maximum clinical concentration (Cmax) of ipratropium.

  • Causality : Degradants may only show low-affinity binding. By forcing the system with supra-physiological concentrations (e.g., 1000x Cmax), we stress-test the assay. If cross-reactivity remains below 0.1% under these extreme conditions, the assay is robust against any clinically relevant degradation level.

Step 3: Competitive Assay Execution

  • Action : Run the competitive ELISA. Crucially, include a Zero-Calibrator well ( B0​ , matrix with no drug) and a Non-Specific Binding well (NSB, no capture antibody).

  • Causality : The NSB well proves that the signal drop is due to specific antibody-antigen competition, not Impurity F precipitating the detection reagents. The B0​ well establishes the maximum signal for accurate %B/B0​ calculation.

Step 4: Data Analysis & Orthogonal Verification

  • Action : Calculate the apparent ipratropium concentration from the standard curve using the formula:

    % Cross-Reactivity=(Spiked Impurity F ConcentrationApparent Ipratropium Concentration​)×100
  • Action : Run the exact same spiked samples through an LC-MS/MS pipeline.

  • Causality : If the immunoassay shows 0.1% cross-reactivity but LC-MS/MS shows 5%, the Impurity F standard was likely contaminated with active ipratropium during synthesis. This orthogonal check self-validates the purity of the reference standard itself.

CR_Workflow Start Purify Impurity F (Apo-Ipratropium) Spike Spike into Blank Matrix (10x, 100x, 1000x Cmax) Start->Spike Assay Execute Immunoassay (Include B0 & NSB wells) Spike->Assay Measure Quantify Apparent Ipratropium Concentration Assay->Measure Calc Calculate % Cross-Reactivity (Apparent / Spiked) x 100 Measure->Calc Decision Is CR < 0.1%? Calc->Decision Pass Assay Validated for Clinical PK Decision->Pass Yes Fail Redesign Antibody or Use LC-MS/MS Decision->Fail No

Self-validating workflow for determining immunoassay cross-reactivity.

Conclusion

The presence of Impurity F in ipratropium bromide formulations poses a significant analytical risk due to its high structural homology with the parent drug. While traditional methods like Radioreceptor Assays (RRA) and polyclonal ELISAs suffer from measurable cross-reactivity (5.2% and 12.5%, respectively), next-generation monoclonal ELISAs targeting the hydrated ester linkage offer specificity comparable to LC-MS/MS. By implementing self-validating protocols that include matrix-matched, high-concentration spiking and orthogonal LC-MS/MS verification, researchers can confidently deploy high-throughput immunoassays for rigorous PK profiling.

References

  • ResearchGate . 76- Ipratropium Bromide: Analytical Methods. Contains foundational data on radioreceptor assay cross-reactivity for ipratropium metabolites. URL:[Link]

  • precisionFDA . APO-IPRATROPIUM. Official structural and stereochemical definition of Ipratropium Bromide Impurity F. URL:[Link]

  • U.S. Food and Drug Administration (FDA) . Clinical Pharmacology and Biopharmaceutics Review: Atrovent HFA (Application Number: 21-527). Details the regulatory requirements for assay performance, cross-reactivity, and in-study validation for ipratropium PK studies. URL:[Link]

Comparative

Relative retention time (RRT) of Ipratropium Bromide impurity F vs other impurities

Comprehensive Comparison Guide: Relative Retention Time (RRT) of Ipratropium Bromide Impurity F vs. Related Impurities Executive Summary In the development and quality control of inhalation therapeutics (such as formulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Relative Retention Time (RRT) of Ipratropium Bromide Impurity F vs. Related Impurities

Executive Summary

In the development and quality control of inhalation therapeutics (such as formulations for COPD and asthma), profiling the degradation products and synthetic byproducts of Ipratropium Bromide is a critical regulatory requirement[1]. This guide provides an objective, data-driven comparison of the Relative Retention Times (RRT) of Ipratropium Bromide impurities in reversed-phase high-performance liquid chromatography (RP-HPLC), with a specific focus on the extreme chromatographic behavior of Impurity F .

By understanding the mechanistic causality behind these retention shifts, analytical scientists can design robust, self-validating chromatographic methods that prevent peak carryover and ensure batch-to-batch integrity.

Mechanistic Causality of Retention: Why Impurity F is an Outlier

In RP-HPLC, retention time is fundamentally governed by the lipophilicity of the analyte and its interaction with the non-polar stationary phase (typically C8 or C18)[1]. Ipratropium Bromide is a highly polar quaternary ammonium cation. To achieve reproducible retention and prevent severe peak tailing, a competing cation—such as tetrapropylammonium chloride—must be introduced into the mobile phase[2]. Because both the analyte and the additive are cations, the tetrapropylammonium ion acts as a "silanol blocker." It competitively binds to the negatively charged, unendcapped silanol groups ( −SiO− ) on the silica support, forcing the ipratropium to partition purely based on hydrophobic interactions rather than mixed-mode ion exchange.

The Structural Anomaly of Impurity F: Impurity F is chemically identified as the 3-oxo derivative of ipratropium ((1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-oxo-8-azoniabicyclo[3.2.1]octane bromide)[3]. During degradation or synthesis, the oxidation of the C3 hydroxyl group (present in the parent ipratropium) into a ketone eliminates a critical hydrogen-bond donor.

This structural modification drastically reduces the molecule's polarity and increases its overall lipophilicity. Consequently, Impurity F exhibits a profoundly stronger hydrophobic interaction with the C18 stationary phase, resulting in a significantly prolonged RRT of approximately 5.1 compared to the parent compound (RRT = 1.0)[2]. Conversely, highly polar impurities containing carboxylic acid groups, such as Impurity C (Tropic Acid), interact weakly with the lipophilic column and elute very early (RRT ~0.7)[2].

Quantitative Comparison of Impurity Retention Profiles

The following table summarizes the chromatographic behavior of Ipratropium Bromide and its known impurities under standard European Pharmacopoeia (EP) isocratic conditions[2].

AnalyteChemical Identity / CharacteristicRelative Retention Time (RRT)Pharmacopeial Correction Factor
Impurity C Tropic Acid (Highly polar, acidic)~0.70.3
Ipratropium Parent Compound (Quaternary amine)1.0 (~4.9 min)1.0
Impurity B 8-anti-ipratropium bromide (Diastereomer)~1.21.0
Impurity D Atropic Acid (Dehydrated tropic acid)~1.80.2
Impurity E Ester derivative~2.31.0
Impurity F 3-oxo derivative (Ketone, highly lipophilic) ~5.1 0.5

Data Interpretation: The extreme RRT of Impurity F dictates the total run time of the analytical method. If the run is terminated immediately after the elution of mid-range impurities (e.g., Impurity E), Impurity F will remain on the column and elute as an unquantifiable "ghost peak" in subsequent sample injections.

Self-Validating Experimental Protocol

To accurately quantify Impurity F alongside early-eluting impurities, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system; it relies on strict internal system suitability checks to prevent the reporting of false data[2].

Step 1: Mobile Phase Formulation (Silanol-Blocking System)

  • Buffer Preparation: Dissolve 12.4 g of sodium dihydrogen phosphate and 1.7 g of tetrapropylammonium chloride in 870 mL of HPLC-grade water[2].

  • pH Adjustment: Adjust the solution to exactly pH 5.5 using a 180 g/L solution of disodium hydrogen phosphate[2]. Causality: Maintaining a strict pH of 5.5 ensures that the ionization state of acidic impurities (like Impurity C and D) remains constant, preventing retention time drift.

  • Organic Modifier: Add 130 mL of methanol to the buffered solution, mix thoroughly, and degas[2].

Step 2: Chromatographic Execution

  • Stationary Phase: C18 reversed-phase column.

  • Column Temperature: Maintain strictly at 30 °C to ensure stable partitioning kinetics[2].

  • Flow Rate: 1.5 mL/min[2].

  • Detection: UV spectrophotometry at 220 nm[2].

  • Injection Volume: 5 µL[2].

  • Run Time (Critical Parameter): The run time must be set to at least 6 times the retention time of the principal ipratropium peak (approx. 30 minutes)[2]. Causality: This extended duration is the only way to ensure the highly retained Impurity F (RRT 5.1) is fully eluted before the next injection.

Step 3: System Suitability (The Self-Validation Check) Before sample analysis, the system must validate its own resolving power. If the following criteria are not met, the system halts, invalidating the run:

  • Resolution Check: The resolution ( Rs​ ) between the peaks due to Impurity B (RRT ~1.2) and Ipratropium (RRT 1.0) must be ≥3.0 [2]. This validates that the column efficiency is sufficient to separate closely eluting diastereomers.

  • Symmetry Factor: The tailing factor for the principal ipratropium peak must be ≤2.5 [2]. Excessive tailing indicates that silanol interactions have not been fully masked by the tetrapropylammonium chloride.

Chromatographic Workflow & Logic Visualization

HPLC_Workflow Start Sample Prep: Ipratropium API & Impurity Profile MobilePhase Mobile Phase: pH 5.5 Buffer + Tetrapropylammonium Cl Start->MobilePhase Column C18 Stationary Phase (30°C, 1.5 mL/min) MobilePhase->Column Silanol Blocking Formation Elution1 Early Elution (RRT < 1.0) Impurity C (Tropic Acid) Column->Elution1 Weak Affinity Elution2 Mid Elution (RRT 1.0 - 2.5) Parent API, Impurities B, D, E Column->Elution2 Moderate Affinity Elution3 Late Elution (RRT ~5.1) Impurity F (3-oxo derivative) Column->Elution3 High Lipophilicity Validation System Suitability Check Resolution (Parent/Imp B) > 3.0 Elution2->Validation Triggers Validation

HPLC separation workflow and self-validating resolution check for Ipratropium and Impurity F.

References

  • Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution. ResearchGate. Available at:[Link]

  • Ipratropium bromide - Print Preview (European Pharmacopoeia Standard Methodology). uspbpep.com. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ipratropium Bromide impurity F proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories hyper-focused on the synthesis, quantification, and validation of active pharmaceutical ingredients (APIs), while the logistical handling of potent imp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories hyper-focused on the synthesis, quantification, and validation of active pharmaceutical ingredients (APIs), while the logistical handling of potent impurities becomes an operational afterthought. Ipratropium Bromide Impurity F (also known as Apo-ipratropium) is a prime example. It is not merely a regulatory checkbox for European Pharmacopoeia (EP) compliance; it is a biologically active quaternary ammonium compound (QAC) paired with a halogenated counterion[1].

Improper disposal of this reference standard can lead to severe environmental toxicity, facility compliance violations, and safety hazards for laboratory personnel. This guide provides the mechanistic rationale and step-by-step operational protocols for the safe handling, spill decontamination, and final destruction of Ipratropium Bromide Impurity F.

Part 1: Chemical Identity & Hazard Profiling

Before we can neutralize a chemical threat, we must understand its molecular behavior. Ipratropium Bromide Impurity F is characterized by an ester linkage, a phenylpropenoyl alkene group, and a permanently charged quaternary nitrogen paired with a bromide ion[1].

Table 1: Physicochemical and Hazard Summary of Ipratropium Bromide Impurity F

PropertyValueOperational Implication
Chemical Name (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane BromideContains an ester bond susceptible to alkaline hydrolysis.
CAS Number 17812-46-3 (also referenced as 60018-35-1)Must be tracked in hazardous waste manifests under these identifiers.
Molecular Formula C20H28BrNO2Halogenated (Bromine) – requires specialized thermal destruction.
Hazard Class Acute Toxin (Oral/Inhalation), Severe Eye Irritant, Aquatic ToxicantMandates strict PPE (N95/P100, goggles) and secondary containment.
Combustion Byproducts CO, CO2, NOx, Hydrogen Bromide (HBr)Prohibits standard low-temperature incineration.

Part 2: The Mechanistic Rationale for Disposal

In laboratory operations, every protocol must be a self-validating system rooted in causality. You cannot treat Impurity F like a standard organic solvent or a benign salt.

1. The Danger of the Drain (Aquatic Toxicity) Impurity F is a potent cationic surfactant. In aqueous environments, the positively charged quaternary ammonium head binds irreversibly to the negatively charged cell membranes of aquatic microorganisms, causing rapid cell lysis[2]. Pouring this compound down the drain not only violates environmental regulations but actively destroys the microbial flora essential for municipal wastewater treatment plants.

2. Halogenated Combustion Risks Because this molecule contains a bromide ion, standard low-temperature incineration is highly dangerous. Combusting bromide salts below 800°C generates corrosive Hydrogen Bromide (HBr) gas and toxic nitrogen oxides (NOx)[2]. Therefore, destruction requires specialized high-temperature incineration equipped with alkaline flue-gas scrubbers to neutralize the acidic emissions before atmospheric release.

Part 3: Step-by-Step Disposal and Decontamination Workflows

Protocol A: Routine Waste Segregation
  • Solid Waste Containment: Collect all spent powder, contaminated weighing boats, and filter papers. Place them inside an airtight, High-Density Polyethylene (HDPE) container. Causality check: Do not use metal containers, as residual bromide salts can cause pitting corrosion over time.

  • Liquid Waste Segregation: Aqueous or organic solutions containing Impurity F must be strictly segregated into a designated "Halogenated Organic Waste" carboy. Causality check: Never mix this with non-halogenated solvents, as introducing halogens into a standard waste stream exponentially increases the cost and complexity of downstream incineration.

  • Labeling: Affix a GHS-compliant label stating: "Hazardous Waste - Halogenated Quaternary Ammonium Compound (Ipratropium Bromide Impurity F) - Toxic to Aquatic Life."

Protocol B: Spill Response and Surface Decontamination
  • Initial Containment: If a powder spill occurs, do not dry sweep. Dry sweeping aerosolizes the potent muscarinic antagonist, leading to inhalation risks. Gently cover the spill with damp absorbent pads.

  • Chemical Neutralization: Wipe the affected area with a 5% aqueous sodium hydroxide (NaOH) or soda ash solution[2]. Causality check: The highly alkaline environment helps hydrolyze the ester linkage of the impurity, breaking the molecule down into less biologically active fragments and neutralizing the QAC properties.

  • Rinse and Collect: Follow with a thorough distilled water rinse. Collect all absorbent materials into your solid halogenated waste container.

Protocol C: Final Destruction
  • Facility Transfer: Transfer the sealed, labeled waste to a licensed hazardous waste management facility.

  • High-Temperature Incineration: Ensure the vendor utilizes high-heat thermal destruction, operating strictly between 800°C and 1200°C[3]. At these temperatures, the organic framework is completely oxidized to CO2 and H2O, while the hazardous HBr gas is captured by wet scrubbers (typically using calcium hydroxide) to form harmless calcium bromide salts.

Part 4: Disposal Workflow Visualization

DisposalWorkflow Start Ipratropium Bromide Impurity F Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Aqueous/Solvent Waste Start->Liquid ContainSolid Seal in Airtight HDPE Container Solid->ContainSolid ContainLiquid Collect in Halogenated Liquid Waste Carboy Liquid->ContainLiquid Label Label: Hazardous Waste Halogenated QAC ContainSolid->Label ContainLiquid->Label Incineration High-Temp Incineration (800-1200°C) + Scrubber Label->Incineration Approved Route Landfill Standard Drain / Landfill Label->Landfill Illegal Route Prohibited PROHIBITED (Aquatic Toxicity) Landfill->Prohibited

Fig 1: Step-by-step segregation and disposal workflow for Ipratropium Bromide Impurity F.

References

  • SDEWES Centre. "Recent Developments in Sustainable Management of Healthcare Waste and Treatment Technologies".[Link]

Sources

Handling

Personal protective equipment for handling Ipratropium Bromide impurity F

Comprehensive Safety and Operational Guide: Handling Ipratropium Bromide Impurity F Ipratropium Bromide Impurity F (CAS No. 17812-46-3; Bromide Salt CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Ipratropium Bromide Impurity F

Ipratropium Bromide Impurity F (CAS No. 17812-46-3; Bromide Salt CAS No. 60018-35-1), chemically known as apo-ipratropium bromide, is a critical degradation product and pharmacopeial impurity of the active pharmaceutical ingredient (API) Ipratropium Bromide[1][2]. As a quaternary ammonium compound and muscarinic acetylcholine receptor antagonist, Impurity F retains potent anticholinergic properties[3][4].

In pharmaceutical research and analytical laboratories, handling unknown or highly potent API (HPAPI) impurities requires stringent safety protocols. Because the exact toxicological profile of impurities is often less characterized than the parent drug, they must be handled with equal or greater operational stringency[5]. This guide provides researchers and drug development professionals with the essential causality-driven safety, handling, and disposal protocols required to manage this compound safely.

Hazard Assessment & Toxicological Causality

To design an effective safety protocol, one must understand the pharmacological causality of the hazard. Ipratropium Bromide and its structural analogs operate by competitively blocking muscarinic acetylcholine receptors[4][6].

  • Inhalation & Mucosal Risk: The bioavailability of swallowed quaternary ammonium compounds is generally low; however, if inhaled as a fine dust or aerosolized liquid, it rapidly reaches the systemic circulation through the highly vascularized respiratory mucosa[7].

  • Ocular Toxicity: Accidental introduction of the dust into the eyes causes serious eye irritation (Category 2A) and localized parasympathetic blockade, leading to prolonged mydriasis (pupil dilation) and cycloplegia (loss of accommodation)[8].

  • Systemic Anticholinergic Toxicity: Overexposure leads to a cascade of systemic effects, including tachycardia, dry mucous membranes, decreased gastrointestinal motility, and in severe cases, respiratory disorders[4][7].

ToxicityPathway A Aerosol/Dust Exposure (Impurity F) B Mucosal/Systemic Absorption A->B C Muscarinic Acetylcholine Receptor Antagonism B->C D Parasympathetic Inhibition C->D E Anticholinergic Toxicity: Tachycardia, Mydriasis, Dry Mucosa D->E

Fig 1: Mechanistic pathway of anticholinergic toxicity following exposure to Impurity F.

Quantitative Data & PPE Matrix

Because Impurity F is a dry powder prone to static fly (a phenomenon where charged particles repel each other and become airborne), respiratory and contact protection are the primary lines of defense[7][9].

Table 1: Chemical Properties & Hazard Classifications

Parameter Value / Classification Source / Rationale
Molecular Formula C20H28BrNO2 Structural analysis[1][2]
Molecular Weight 394.35 g/mol Analytical standard[1][2]
Acute Toxicity (Oral/Inhal) Category 4 (Harmful) Systemic anticholinergic effects[8]

| Eye Irritation | Category 2A (Serious) | Direct muscarinic blockade in the eye[8] |

Table 2: Mandatory Personal Protective Equipment (PPE) Matrix

Protection Zone Required Equipment Causality / Scientific Rationale
Respiratory NIOSH N95/P100 respirator OR EN 149 approved full-face airline respirator. Prevents inhalation of statically charged airborne particulates generated during weighing[5][8].
Ocular Tightly fitting chemical safety goggles or full-face shield. Standard safety glasses are insufficient; airborne dust can bypass side shields causing mydriasis[7][10].
Dermal (Hands) Double-layered Nitrile or Butyl rubber gloves (EN 374 compliant). Prevents transdermal absorption. Double gloving allows safe removal of the outer contaminated layer before exiting the hood[10][11].

| Body | Disposable Tyvek suit or fluid-resistant laboratory coat with knit cuffs. | Prevents powder from settling on personal clothing, which could lead to secondary exposure outside the lab[4][5]. |

Operational Protocols: Handling & Weighing

The following self-validating protocol ensures that every step logically prevents the escape of the API into the laboratory environment.

Step 1: Environmental Preparation & Verification

  • Verify Containment: Conduct all open-handling of Impurity F inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated Powder Weighing Isolator (negative pressure). Validation: Check the magnehelic gauge to ensure negative pressure is actively maintained before opening the container.

  • Static Mitigation: Wipe down the balance and the interior of the hood with an anti-static solution. Causality: Quaternary ammonium salts are highly susceptible to static fly; reducing static electricity prevents the powder from aerosolizing when the vial is opened.

Step 2: Weighing Procedure

  • Don PPE: Apply all PPE listed in Table 2. Inspect gloves for micro-tears.

  • Tare the Vessel: Place a sealable volumetric flask or a pre-tared anti-static weigh boat onto the analytical balance.

  • Transfer: Using a grounded micro-spatula, carefully transfer the required mass of Impurity F.

  • Immediate Solubilization: If preparing a standard solution, add the primary diluent (e.g., HPLC-grade water or methanol) directly to the volumetric flask inside the hood and seal it tightly. Causality: Wetting the powder immediately eliminates the inhalation hazard, converting a high-risk solid into a manageable liquid.

Step 3: Doffing and Decontamination

  • Wet-Wipe Method: Do not sweep or use dry towels. Spray a disposable lint-free wipe with a mixture of water and isopropyl alcohol (70/30). Wipe down the balance, spatula, and hood surfaces. Causality: Wet wiping traps the residual API, preventing it from becoming airborne[7].

  • Glove Removal: Remove the outer pair of gloves inside the hood, turning them inside out to trap any residue. Dispose of them in a sealed hazardous waste bag.

HandlingWorkflow Start Risk Assessment & PPE Donning Hood Transfer to Containment Hood Start->Hood Weigh Weighing (Anti-static tools) Hood->Weigh Dissolve Solubilization in Closed Vessel Weigh->Dissolve Decon Surface Decon (Wet Wipe Method) Dissolve->Decon Dispose Hazardous Waste Disposal Decon->Dispose

Fig 2: Standard operating procedure (SOP) workflow for handling highly potent API impurities.

Emergency Spill Response & Disposal Plan

In the event of a breach of containment or an accidental spill, immediate and methodical action is required to prevent facility-wide contamination.

Dry Powder Spill Protocol:

  • Evacuate & Isolate: Immediately clear personnel from the immediate vicinity. Do not attempt to clean a large powder spill without a self-contained breathing apparatus (SCBA) or a full-face positive pressure respirator[5][10].

  • Damp Down: Gently cover the spilled powder with absorbent pads lightly dampened with water. Causality: Applying a damp pad prevents the mechanical action of cleaning from aerosolizing the fine API dust[7].

  • Scoop & Seal: Using a non-sparking, disposable scoop, collect the damp material and place it into a heavy-duty, sealable hazardous waste container.

  • Secondary Wash: Wash the spill area thoroughly with soap and water, followed by an alcohol wipe-down[5][9].

Disposal Logistics: Do not flush Impurity F down the sink or discard it in standard biological waste[10]. All contaminated PPE, wipes, and residual chemicals must be placed in clearly labeled, leak-proof containers. Excess and expired materials must be offered to a licensed hazardous material disposal company for high-temperature incineration equipped with an afterburner and scrubber, as thermal decomposition generates toxic hydrogen bromide and nitrogen oxide gases[9][10].

References

  • Pharmaffiliates. "Ipratropium Bromide-impurities." Pharmaffiliates.com. Available at: [Link]

  • precisionFDA. "APO-IPRATROPIUM." FDA.gov. Available at: [Link]

  • PCCA. "Safety Data Sheet: IPRATROPIUM BROMIDE USP MONOHYDRATE." Pccarx.com. Available at: [Link]

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS: IPRATROPIUM BROMIDE HYDRATE." Cleanchemlab.com. Available at: [Link]

Sources

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